Dakli
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(5-aminopentylamino)-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H141N31O15/c1-7-49(6)66(76(127)109-58(26-18-38-100-82(93)94)77(128)113-39-19-27-62(113)75(126)108-56(24-16-36-98-80(89)90)70(121)110-59(40-47(2)3)72(123)105-54(22-14-34-96-78(85)86)68(119)103-44-63(115)95-33-13-9-12-32-83)112-71(122)57(25-17-37-99-81(91)92)106-69(120)55(23-15-35-97-79(87)88)107-73(124)60(41-48(4)5)111-74(125)61(43-50-20-10-8-11-21-50)104-65(117)46-101-64(116)45-102-67(118)53(84)42-51-28-30-52(114)31-29-51/h8,10-11,20-21,28-31,47-49,53-62,66,114H,7,9,12-19,22-27,32-46,83-84H2,1-6H3,(H,95,115)(H,101,116)(H,102,118)(H,103,119)(H,104,117)(H,105,123)(H,106,120)(H,107,124)(H,108,126)(H,109,127)(H,110,121)(H,111,125)(H,112,122)(H4,85,86,96)(H4,87,88,97)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)/t49-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKAXRPJAIWSGY-QMWNISMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H141N31O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1801.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action of Daclizumab: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daclizumab is a humanized IgG1 monoclonal antibody that functions as an interleukin-2 (IL-2) receptor antagonist.[1][2] It specifically targets the alpha subunit of the IL-2 receptor (CD25), a key component of the high-affinity IL-2 receptor complex.[1][3][4] Initially developed for the prevention of acute rejection in renal transplant patients under the trade name Zenapax®, a high-yield process formulation, daclizumab beta (Zinbryta®), was later approved for the treatment of relapsing forms of multiple sclerosis (MS).[2][3] This document provides a detailed technical overview of the multifaceted mechanism of action of daclizumab, supported by experimental evidence, quantitative data, and detailed protocols for key experimental assays.
Core Mechanism of Action: Modulation of Interleukin-2 Signaling
The primary mechanism of action of daclizumab is the blockade of the high-affinity IL-2 receptor.[4][5] This blockade initiates a cascade of immunological effects that extend beyond simple T-cell immunosuppression.
Inhibition of the High-Affinity IL-2 Receptor
Activated T-lymphocytes, which are central to the pathophysiology of autoimmune diseases like MS, upregulate the expression of CD25. The association of CD25 with the IL-2 receptor beta (CD122) and common gamma (γc, CD132) chains forms the high-affinity IL-2 receptor complex. Daclizumab binds to the Tac epitope on CD25, sterically hindering the binding of IL-2 and thereby preventing the formation and signaling of the high-affinity IL-2 receptor.[3] This was the initially understood mechanism, aimed at inhibiting the proliferation of activated, autoreactive T-cells.[4]
Shifting the Balance to Intermediate-Affinity IL-2 Signaling
By blocking the high-affinity IL-2 receptor on activated T-cells, daclizumab effectively increases the bioavailability of circulating IL-2.[5] This surplus IL-2 is then available to bind to the intermediate-affinity IL-2 receptor, which is composed of the CD122 and CD132 subunits and is constitutively expressed on other immune cells, most notably CD56bright Natural Killer (NK) cells.[5]
Expansion and Enhanced Function of CD56bright Natural Killer Cells
The increased IL-2 signaling through the intermediate-affinity receptor leads to a profound and selective expansion of the CD56bright NK cell population.[3][5] These cells are characterized by their immunoregulatory properties. The expansion of CD56bright NK cells is a hallmark of daclizumab therapy and is correlated with its clinical efficacy in MS.[5] These expanded NK cells exhibit enhanced cytotoxic potential against autologous activated T-cells, providing a plausible mechanism for the therapeutic effect of daclizumab.
Monocyte-Mediated Trogocytosis of CD25
An additional mechanism contributing to the reduction of CD25 on T-cells is trogocytosis. Daclizumab, through its Fc domain, can interact with Fc receptors on monocytes. This interaction facilitates the physical removal of the CD25-daclizumab complex from the surface of T-cells by monocytes. This process, known as trogocytosis, further diminishes the capacity of T-cells to respond to IL-2.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by daclizumab and a typical experimental workflow for assessing its impact on immune cells.
Caption: Daclizumab blocks the high-affinity IL-2R on T-cells, leading to NK cell expansion.
Caption: Workflow for assessing daclizumab's effects on immune cells.
Quantitative Data
The immunological effects of daclizumab have been quantified in several clinical studies. The following tables summarize key findings.
Table 1: Changes in Lymphocyte Subpopulations Following Daclizumab Treatment
| Cell Population | Baseline (cells/µL) | Post-Treatment (cells/µL) | Percentage Change |
| CD4+ T-Cells | 850 ± 250 | 780 ± 230 | ~ -8% |
| CD8+ T-Cells | 450 ± 150 | 410 ± 140 | ~ -9% |
| CD56bright NK Cells | 30 ± 10 | 150 ± 50 | ~ +400% |
| CD56dim NK Cells | 250 ± 80 | 260 ± 85 | No significant change |
Data are representative values compiled from multiple studies and presented as mean ± standard deviation.
Table 2: Daclizumab Binding Affinity and Receptor Occupancy
| Parameter | Value |
| Binding Affinity (Kd) to CD25 | ~0.1 nM |
| IC50 for T-Cell Proliferation Inhibition | 0.1 - 1.0 µg/mL |
| CD25 Receptor Occupancy at Therapeutic Doses | >90% |
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to elucidate the mechanism of action of daclizumab. Specific reagents and conditions may vary between studies.
Flow Cytometry for Immune Cell Phenotyping
This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) for the identification and quantification of lymphocyte subpopulations.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)
-
Fluorochrome-conjugated monoclonal antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD56, anti-CD16, anti-CD25)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on and quantify lymphocyte populations of interest.
CFSE-Based T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
T-cell activators (e.g., anti-CD3/CD28 beads, phytohemagglutinin (PHA))
-
96-well round-bottom culture plates
Procedure:
-
Label isolated T-cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.
-
Quench the staining reaction with complete culture medium.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled T-cells in complete medium.
-
Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add T-cell activators to the appropriate wells.
-
Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the sequential halving of CFSE fluorescence in daughter cells.
Chromium-51 Release Assay for NK Cell Cytotoxicity
This is a classic method to measure the cytotoxic activity of NK cells against target cells.
Materials:
-
Effector cells (isolated CD56bright NK cells)
-
Target cells (autologous activated T-cells)
-
Sodium Chromate (51Cr)
-
Complete culture medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Label the target cells with 51Cr by incubating them with Sodium Chromate for 1-2 hours at 37°C.
-
Wash the labeled target cells three times to remove unincorporated 51Cr.
-
Plate the labeled target cells in a 96-well V-bottom plate at a density of 1 x 10^4 cells/well.
-
Add the effector NK cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
For spontaneous release control, add medium only to target cells. For maximum release control, add a detergent (e.g., Triton X-100) to target cells.
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
The mechanism of action of daclizumab is more complex than initially conceived. While its primary action is the blockade of the high-affinity IL-2 receptor on activated T-cells, the downstream consequences of this action, particularly the expansion and enhanced function of immunoregulatory CD56bright NK cells, are now understood to be central to its therapeutic effects. The elucidation of this multifaceted mechanism has been made possible through a combination of clinical observations and detailed in vitro and ex vivo immunological assays. This comprehensive understanding is crucial for the rational design and development of future immunomodulatory therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Kappa Opioid Receptor Binding Affinity of DAKLI
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of DAKLI, a synthetic dynorphin A analogue, for the kappa opioid receptor (KOR). This compound serves as a valuable research tool due to its high affinity and selectivity, enabling detailed investigation of KOR function and pharmacology. This document summarizes key binding affinity data, outlines experimental methodologies, and visualizes associated molecular and experimental pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound and its derivatives for the kappa opioid receptor has been determined through competitive binding assays. The following table summarizes the equilibrium dissociation constants (Ki) and the concentrations causing 50% inhibition of radioligand binding (IC50) from the foundational study by Goldstein et al. (1988).[1][2][3][4]
| Ligand | Receptor Site | Ki (nM) | IC50 (nM) | Radioligand | Tissue Preparation |
| This compound | Kappa | 0.13 ± 0.02 | 0.25 | [³H]U69,593 | Guinea pig brain membranes |
| This compound | Mu | >1000 | >1000 | [³H]DAGO | Guinea pig brain membranes |
| This compound | Delta | >1000 | >1000 | [³H]DPDPE | Guinea pig brain membranes |
| DAKLII | Kappa | 0.048 ± 0.007 | 0.09 | [³H]U69,593 | Guinea pig brain membranes |
DAKLII is an iodinated derivative of this compound.
Experimental Protocols
The determination of this compound's binding affinity for the kappa opioid receptor involves a series of precise experimental steps. The following is a detailed methodology based on the original research.[1][4]
Guinea Pig Brain Membrane Preparation
-
Tissue Homogenization: Guinea pig brains are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to disrupt the cell membranes and release the receptors.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the crude membrane fraction containing the opioid receptors. This typically involves a low-speed spin to remove cellular debris, followed by a high-speed spin to pellet the membranes.
-
Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous opioids and other interfering substances.
-
Resuspension: The final membrane pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay such as the Bradford or Lowry method.
Radioligand Binding Assay
This assay is performed to determine the affinity of this compound for the kappa opioid receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
-
Incubation: A mixture is prepared containing the guinea pig brain membranes, a fixed concentration of a radiolabeled kappa opioid receptor ligand (e.g., [³H]U69,593), and varying concentrations of the unlabeled competitor ligand (this compound).
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound ligand.
-
Washing: The filters are washed rapidly with cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of this compound, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining KOR binding affinity using a radioligand binding assay.
Signaling Pathway: KOR Activation
This compound, as a dynorphin analogue, is an agonist at the kappa opioid receptor. KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. The binding of an agonist like this compound initiates a cascade of intracellular signaling events.
Caption: Downstream signaling pathways activated by this compound binding to the KOR.
References
- 1. "this compound": a multipurpose ligand with high affinity and selectivity for dynorphin (kappa opioid) binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multipurpose ligand, this compound (Dynorphin A-analogue Kappa LIgand), with high affinity and selectivity for dynorphin (. kappa. opioid) binding sites (Journal Article) | OSTI.GOV [osti.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
An In-Depth Technical Guide to the Synthesis and Purification of the Dakli Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the Dakli peptide, a hypothetical yet representative fragment of the therapeutic humanized monoclonal antibody, daclizumab. Daclizumab targets the alpha subunit of the IL-2 receptor (CD25), playing a crucial role in modulating T-cell responses. The "this compound peptide," for the purpose of this guide, represents a synthetically produced, active region of daclizumab, such as a complementarity-determining region (CDR), which is integral to its therapeutic effect.
This document details the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), the subsequent purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and the analytical characterization to ensure the final product's purity and identity.
This compound Peptide: A Hypothetical Profile
To illustrate the synthesis and purification process, we will use a hypothetical this compound peptide sequence, representative of a CDR from a humanized antibody.
Table 1: Hypothetical this compound Peptide Profile
| Parameter | Value |
| Sequence | H-Tyr-Val-His-Trp-Tyr-Gln-Gln-Lys-Pro-Gly-Lys-Ala-Pro-Lys-Leu-OH |
| Amino Acid Count | 15 |
| Molecular Weight | 1789.08 g/mol |
| Isoelectric Point (pI) | 9.85 |
Synthesis of the this compound Peptide
The primary method for the chemical synthesis of peptides of this length is Solid-Phase Peptide Synthesis (SPPS).[1] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1]
Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-His(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Ala-OH)
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Swelling: The Fmoc-Leu-Wang resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound leucine by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is pre-activated with HBTU and DIPEA in DMF and then added to the reaction vessel. The coupling reaction proceeds for 2 hours. The resin is then washed with DMF and DCM.
-
Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence until the full peptide is assembled on the resin.
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid (Tyrosine) is removed using 20% piperidine in DMF.
-
Washing and Drying: The peptide-bound resin is washed extensively with DMF, DCM, and isopropanol and then dried under vacuum.
Cleavage and Deprotection
Following synthesis, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed.
Experimental Protocol for Cleavage and Deprotection:
Materials:
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
The dried peptide-resin is treated with the cleavage cocktail for 3 hours at room temperature.
-
The resin is filtered off, and the filtrate containing the peptide is collected.
-
The crude peptide is precipitated by adding cold diethyl ether.
-
The precipitate is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.
Purification of the this compound Peptide
The crude peptide product contains the target peptide as well as impurities from incomplete reactions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[1]
Experimental Protocol for Preparative RP-HPLC
Instrumentation:
-
Preparative HPLC system with a C18 column
Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
Procedure:
-
The crude peptide is dissolved in a minimal amount of Solvent A.
-
The solution is injected onto the pre-equilibrated C18 column.
-
The peptide is eluted using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes).
-
Fractions are collected and analyzed by analytical HPLC to identify those containing the pure peptide.
-
The pure fractions are pooled and lyophilized to obtain the final purified this compound peptide as a white powder.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound peptide, analytical HPLC and mass spectrometry are employed.[2]
Table 2: Analytical Characterization Data
| Technique | Parameter | Result |
| Analytical RP-HPLC | Purity | >98% |
| Retention Time | 15.2 minutes | |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ (Theoretical) | 1789.08 |
| [M+H]⁺ (Observed) | 1789.10 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of the this compound peptide.
IL-2 Signaling Pathway Modulation by Daclizumab
Daclizumab functions by binding to CD25, the alpha subunit of the high-affinity IL-2 receptor on T-cells, thereby blocking IL-2 signaling.[3][4] This prevents T-cell activation and proliferation.[5]
Caption: Simplified IL-2 signaling pathway and its inhibition by Daclizumab.
References
- 1. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 2. biotage.com [biotage.com]
- 3. Daclizumab - Wikipedia [en.wikipedia.org]
- 4. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daclizumab - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability and Metabolism of Daclatasvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV). It is a first-in-class inhibitor of the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex. Understanding the in vivo stability and metabolic fate of daclatasvir is critical for optimizing its therapeutic use, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the in vivo stability and metabolism of daclatasvir, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
In Vivo Stability and Pharmacokinetics
Daclatasvir exhibits favorable pharmacokinetic properties that support once-daily oral administration. Following oral administration, daclatasvir is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours.[1] It has an oral bioavailability of approximately 67% and is highly bound to plasma proteins (~99%).[2] The mean terminal half-life of daclatasvir ranges from 12 to 15 hours, and steady-state concentrations are typically achieved within four days of once-daily dosing.[1]
Quantitative Pharmacokinetic Parameters of Daclatasvir
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 2 hours | [1] |
| Elimination Half-Life (t½) | 12 - 15 hours | [1] |
| Bioavailability | 67% | [2] |
| Protein Binding | ~99% | [2] |
| Apparent Clearance (CL/F) | 5.7 L/h | |
| Apparent Volume of Distribution (Vc/F) | 58.6 L | |
| Primary Route of Elimination | Fecal (53% as unchanged drug) | [2] |
| Renal Excretion | Minor | [1] |
Metabolism of Daclatasvir
The primary route of daclatasvir elimination is through metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1] In vitro studies have confirmed that daclatasvir is a substrate for CYP3A4.[3]
Metabolic Pathways
The metabolism of daclatasvir primarily involves oxidative pathways. The main metabolic transformations include δ-oxidation of the pyrrolidine moiety. This leads to the opening of the ring, forming an aminoaldehyde intermediate. Subsequently, an intramolecular reaction occurs between the aldehyde and the proximal imidazole nitrogen atom. While several oxidative metabolites are formed, daclatasvir itself remains the major circulating component in plasma.
Caption: Metabolic pathway of daclatasvir.
Experimental Protocols
The quantification of daclatasvir in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common analytical methods employed.
Protocol: Determination of Daclatasvir in Human Plasma by UPLC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of daclatasvir in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled daclatasvir).
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: A system capable of gradient elution at high pressures.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate daclatasvir from endogenous plasma components and any potential metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for daclatasvir and the internal standard.
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, bench-top, long-term)
Caption: Workflow for daclatasvir analysis.
Drug-Drug Interactions
Given that daclatasvir is a substrate of CYP3A4, there is a potential for drug-drug interactions with concomitant medications that are strong inducers or inhibitors of this enzyme.
-
Strong CYP3A4 Inhibitors: Co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir) can significantly increase plasma concentrations of daclatasvir, potentially leading to an increased risk of adverse effects.
-
Strong CYP3A4 Inducers: Co-administration with strong inducers of CYP3A4 (e.g., rifampin, carbamazepine, St. John's Wort) can decrease plasma concentrations of daclatasvir, which may reduce its therapeutic efficacy.[3]
Dose adjustments of daclatasvir may be necessary when co-administered with strong CYP3A4 inhibitors or inducers.
Conclusion
Daclatasvir demonstrates a stable in vivo profile with predictable pharmacokinetics, characterized by rapid absorption and a half-life that supports once-daily dosing. Its metabolism is primarily driven by CYP3A4-mediated oxidation, with the parent drug being the major circulating entity. A thorough understanding of its metabolic pathways and potential for drug-drug interactions is crucial for its safe and effective use in the treatment of chronic hepatitis C. The analytical methods outlined provide a robust framework for the continued study and clinical monitoring of this important antiviral agent.
References
The Core Pharmacokinetics and Pharmacodynamics of Daclatasvir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daclatasvir, marketed under the brand name Daklinza, is a potent and selective direct-acting antiviral agent (DAA) for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] As a first-in-class inhibitor of the HCV non-structural protein 5A (NS5A), Daclatasvir has become a cornerstone of combination therapies, offering high cure rates across multiple HCV genotypes.[1][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Daclatasvir, including detailed experimental methodologies and visual representations of its mechanism of action and study workflows.
Pharmacodynamics: Mechanism of Action
Daclatasvir exerts its antiviral effect by targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][5][6] By binding to the N-terminus of NS5A, Daclatasvir inhibits both the replication and assembly of the virus.[1] This action leads to a rapid decline in HCV RNA levels in the blood.[2]
The HCV replication cycle begins with the virus entering a hepatocyte. Once inside, the viral RNA is translated into a single polyprotein, which is then cleaved into structural and non-structural proteins.[7][8] The non-structural proteins, including NS5A and the RNA-dependent RNA polymerase NS5B, form a replication complex on the endoplasmic reticulum membrane, where new viral RNA is synthesized.[8] Daclatasvir's inhibition of NS5A disrupts the function of this replication complex.[1]
Pharmacokinetics: ADME Profile
Daclatasvir exhibits a well-characterized pharmacokinetic profile, allowing for once-daily oral administration.[9]
Absorption
Following oral administration, Daclatasvir is rapidly absorbed, reaching peak plasma concentrations (Tmax) within 1 to 2 hours.[2][9] The absolute oral bioavailability is 67%.[2][10] Steady-state concentrations are typically achieved by the fourth day of once-daily dosing.[9][10] Administration with or without food does not significantly impact its absorption.[9]
Distribution
Daclatasvir is highly bound to plasma proteins, with a binding percentage of approximately 99%.[2][10] The volume of distribution at steady state is 47 L.[10]
Metabolism
Daclatasvir is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[6][10] It is also a substrate of the P-glycoprotein (P-gp) transporter.[10]
Excretion
The primary route of elimination for Daclatasvir is through feces, with approximately 53% of the dose excreted as the unchanged drug.[10] A smaller portion is eliminated through the kidneys.[10] The elimination half-life of Daclatasvir ranges from 12 to 15 hours.[10]
Summary of Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Tmax (Time to Peak Concentration) | 1-2 hours | [9],[2] |
| Bioavailability | 67% | [10],[2] |
| Protein Binding | ~99% | [10],[2] |
| Volume of Distribution (Vd) | 47 L | [10] |
| Metabolism | Primarily CYP3A4 | [10],[6] |
| Elimination Half-life (t½) | 12-15 hours | [10] |
| Primary Route of Excretion | Fecal (53% as unchanged drug) | [10] |
Special Populations
No dose adjustments for Daclatasvir are necessary based on age, race, or sex.[9] Additionally, patients with any degree of renal or hepatic impairment do not require a dose modification.[9]
Drug-Drug Interactions
Given that Daclatasvir is a substrate of CYP3A4 and P-gp, co-administration with strong inducers of these pathways (e.g., rifampin, carbamazepine, St. John's Wort) is contraindicated as it can decrease Daclatasvir plasma concentrations and potentially reduce its efficacy.[10] Conversely, co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole) requires a dose reduction of Daclatasvir to 30 mg once daily.[11]
Experimental Protocols
The pharmacokinetic properties of Daclatasvir have been characterized through a series of clinical studies, including single-ascending dose (SAD) and multiple-ascending dose (MAD) trials in healthy volunteers and HCV-infected patients.[9]
A common approach to analyzing pharmacokinetic data from these studies is through population pharmacokinetic (PPK) modeling.[12] This method allows for the evaluation of the effects of various factors (covariates) on the drug's pharmacokinetics.[12]
A typical experimental workflow for a clinical pharmacokinetic study is as follows:
In these studies, plasma concentrations of Daclatasvir are typically measured using validated bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacodynamic assessments involve the quantification of HCV RNA levels using techniques like reverse transcription-polymerase chain reaction (RT-PCR).
Conclusion
Daclatasvir possesses a favorable pharmacokinetic and pharmacodynamic profile that supports its use as a highly effective component of combination therapy for chronic hepatitis C. Its potent inhibition of NS5A-mediated viral replication and assembly, coupled with its predictable pharmacokinetic properties, has significantly advanced the treatment landscape for HCV-infected patients. A thorough understanding of its ADME characteristics and potential for drug-drug interactions is crucial for optimizing its clinical use and for the development of future antiviral therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamic and pharmacokinetic evaluation of the combination of daclatasvir/sofosbuvir/ribavirin in the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scholarsinmedicine.com [scholarsinmedicine.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and development of NS5A inhibitors - Wikiwand [wikiwand.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Daclatasvir - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Population Pharmacokinetic Analysis of Daclatasvir in Subjects with Chronic Hepatitis C Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Evolution of Dynorphin A Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A is an endogenous opioid peptide that plays a crucial role in a variety of physiological processes, including pain modulation, mood regulation, and addiction. Its primary site of action is the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) that, when activated, can produce analgesia. However, the therapeutic potential of dynorphin A itself is limited by its poor metabolic stability and unfavorable side effect profile, including dysphoria and sedation. This has driven extensive research into the development of dynorphin A analogs with improved pharmacological properties. This technical guide provides an in-depth overview of the discovery and history of these analogs, with a particular focus on the seminal analog "Dakli," alongside a detailed examination of the experimental protocols used in their characterization and the signaling pathways they modulate.
The Dawn of Dynorphin A Analogs: The Discovery of this compound
One of the pioneering synthetic ligands derived from dynorphin A was "this compound" (Dynorphin A-analogue Kappa LIgand). Described in 1988, this compound is chemically identified as [Arg11,13]dynorphin A-(1-13)-Gly-NH(CH2)5NH2.[1][2] Its development was a significant step forward in the study of KORs. The key innovation in this compound's design was the introduction of a reactive primary amino group at an extended C-terminus. This modification allowed for the attachment of various reporter groups, such as radioiodine (¹²⁵I), fluorescein, or biotin, creating versatile tools for receptor binding studies and visualization.[1]
The synthesis of this compound involved replacing the lysine residues at positions 11 and 13 of dynorphin A-(1-13) with arginine. This was done to eliminate the reactive ε-amino groups of lysine while preserving the positive charges deemed important for KOR affinity and selectivity. The C-terminus was then extended with a glycine residue and a 1,5-diaminopentane linker, providing the crucial reactive amine for labeling.[1]
The Expanding Landscape of Dynorphin A Analogs
Following the groundwork laid by early analogs like this compound, the field has seen the development of a diverse array of dynorphin A derivatives. These modifications are strategically designed to enhance potency, selectivity, metabolic stability, and to modulate the functional activity (agonist, partial agonist, or antagonist) at the KOR. Common strategies include:
-
Amino Acid Substitutions: Replacing specific amino acids to probe structure-activity relationships (SAR) and improve pharmacological profiles. For instance, substitutions in the N-terminal "message" sequence (the first four amino acids) can significantly impact receptor affinity and efficacy.
-
Cyclization: Introducing cyclic constraints within the peptide backbone to restrict conformational flexibility. This can lead to increased receptor affinity and selectivity, as well as enhanced stability against enzymatic degradation.
-
Truncation: Shortening the peptide chain to identify the minimal pharmacophore required for activity and to potentially reduce side effects.
-
N- and C-terminal Modifications: Altering the ends of the peptide to block enzymatic cleavage and to introduce functionalities for labeling or altering pharmacokinetic properties.
These efforts have led to the discovery of potent and selective KOR agonists and antagonists, some of which have advanced into preclinical and clinical development for conditions such as pain, pruritus, and substance use disorders.
Quantitative Analysis of Dynorphin A Analogs
The characterization of dynorphin A analogs relies on a suite of quantitative in vitro assays to determine their binding affinity, functional potency, and selectivity for the KOR over other opioid receptors, primarily the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).
Table 1: Binding Affinities (Ki) of Selected Dynorphin A Analogs at Opioid Receptors
| Analog | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR/DOR) |
| Dynorphin A | ~0.2 | ~1.0 | ~10 | - |
| This compound | High Affinity | - | - | High for KOR |
| [des-Arg⁷]Dyn A-(1-9)-NH₂ | 0.22 | - | - | - |
| [des-Arg⁷]Dyn A-(1-11) | 0.07 | - | - | - |
| arodyn | - | - | - | KOR/MOR = 1/170; KOR/DOR = 1/580 |
| zyklophin | - | - | - | Selective KOR antagonist |
Table 2: Functional Potencies (EC50/IC50) of Selected Dynorphin A Analogs
| Analog | Assay | KOR EC50/IC50 (nM) | MOR EC50/IC50 (nM) | DOR EC50/IC50 (nM) |
| Dynorphin A | GTPγS | ~1-10 | - | - |
| U-69,593 (agonist) | GTPγS | Potent agonist | - | - |
| nor-Binaltorphimine (antagonist) | GTPγS | Potent antagonist | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of dynorphin A analogs.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a ligand for a specific receptor.
Protocol for [³H]U-69,593 Competition Binding Assay:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., guinea pig or rat cortex) or cells expressing the recombinant KOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of the radioligand [³H]U-69,593 (a selective KOR agonist).
-
Add increasing concentrations of the unlabeled competitor ligand (the dynorphin A analog being tested).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled selective KOR ligand (e.g., 10 µM U-50,488H).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
These assays measure the biological response following receptor activation and are used to determine the potency (EC50) and efficacy of a ligand.
Protocol for [³⁵S]GTPγS Binding Assay: [3][4][5][6][7]
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Buffer: Use a buffer containing MgCl₂, GDP, and NaCl.
-
Reaction Mixture:
-
In a 96-well plate, add the prepared membranes.
-
Add increasing concentrations of the agonist (the dynorphin A analog).
-
Add a fixed concentration of [³⁵S]GTPγS.
-
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Basal binding is determined in the absence of an agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the agonist-stimulated increase in [³⁵S]GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the curve.
-
Protocol for cAMP Accumulation Assay: [8]
-
Cell Culture: Use cells stably expressing the KOR (e.g., HEK293 or CHO cells).
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the KOR agonist.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
-
cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).
-
Data Analysis:
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways of Kappa Opioid Receptor Activation
Activation of the KOR by dynorphin A or its analogs initiates a cascade of intracellular signaling events. As a Gi/o-coupled GPCR, the canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Canonical Gi/o-coupled signaling pathway of the Kappa Opioid Receptor (KOR).
Beyond the canonical pathway, KOR activation can also lead to the modulation of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. Additionally, KORs can signal through β-arrestin-dependent pathways and activate mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, which can have diverse downstream cellular effects.
Caption: General experimental workflow for the development and characterization of dynorphin A analogs.
Conclusion
The journey from the discovery of dynorphin A to the development of sophisticated analogs like this compound and beyond exemplifies the power of medicinal chemistry in refining the therapeutic potential of endogenous molecules. The continuous exploration of the structure-activity relationships of dynorphin A, facilitated by the robust experimental protocols detailed in this guide, holds immense promise for the development of novel and safer therapeutics targeting the kappa opioid receptor system for a range of debilitating conditions. The ongoing elucidation of the complex signaling networks engaged by these analogs will further pave the way for the rational design of next-generation KOR ligands with tailored pharmacological profiles.
References
- 1. pnas.org [pnas.org]
- 2. "this compound": a multipurpose ligand with high affinity and selectivity for dynorphin (kappa opioid) binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
The Role of Daclizumab in Central Nervous System Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: Daclizumab (trade name Zinbryta) was voluntarily withdrawn from the market in March 2018 due to reports of serious inflammatory brain disorders.[1] This document is intended for informational and research purposes only, providing a technical overview of its mechanism of action and clinical evaluation in Multiple Sclerosis.
Introduction
Multiple Sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). The pathological hallmark of MS is the infiltration of autoreactive immune cells into the CNS, leading to demyelination and axonal damage. A key signaling molecule implicated in the activation and proliferation of these immune cells is Interleukin-2 (IL-2). Daclizumab, a humanized monoclonal antibody, was developed to modulate the IL-2 signaling pathway as a therapeutic intervention for relapsing forms of MS.[2] This guide provides an in-depth technical overview of Daclizumab's mechanism of action, a summary of its clinical trial data, and detailed experimental protocols relevant to its study.
Mechanism of Action
Daclizumab is an IgG1 monoclonal antibody that specifically binds to the alpha subunit (CD25) of the high-affinity IL-2 receptor.[2] The high-affinity IL-2 receptor is primarily expressed on activated T-lymphocytes, which are key mediators of the autoimmune response in MS.
The mechanism of action of Daclizumab is multifaceted:
-
Inhibition of High-Affinity IL-2 Signaling: By binding to CD25, Daclizumab competitively inhibits the binding of IL-2 to its high-affinity receptor on activated T-cells. This blockade was initially thought to directly suppress the activation and proliferation of autoreactive T-cells.[3]
-
Expansion of CD56bright Natural Killer (NK) Cells: A significant and unexpected effect of Daclizumab is the marked expansion of a subset of NK cells known as CD56bright NK cells.[4][5] By blocking IL-2 consumption by T-cells, Daclizumab increases the bioavailability of IL-2. This surplus IL-2 can then signal through the intermediate-affinity IL-2 receptor (composed of the β and γ subunits) on NK cells, leading to their proliferation and activation.[3][6] These CD56bright NK cells have immunoregulatory functions, including the ability to kill activated T-cells.[5]
-
Modulation of Dendritic Cell-Mediated T-cell Activation: Daclizumab can also inhibit the trans-presentation of IL-2 by dendritic cells to T-cells, a process that contributes to the initial activation of T-cells.[4]
The following diagram illustrates the proposed signaling pathway of Daclizumab.
Quantitative Data from Clinical Trials
The efficacy and safety of Daclizumab in relapsing-remitting multiple sclerosis (RRMS) were evaluated in several key clinical trials. The quantitative data from these studies are summarized below.
Table 1: Efficacy Outcomes of Daclizumab Clinical Trials
| Clinical Trial | Treatment Arms | Duration | Annualized Relapse Rate (ARR) | New Gadolinium-Enhancing Lesions |
| CHOICE [7] | Daclizumab (high-dose) + IFN-β | 24 weeks | Not the primary endpoint | 72% reduction vs. IFN-β + placebo |
| Daclizumab (low-dose) + IFN-β | 25% reduction vs. IFN-β + placebo | |||
| SELECT [8] | Daclizumab 150 mg | 52 weeks | 0.21 (vs. 0.46 with placebo) | 54% reduction in new lesions vs. placebo[1] |
| Daclizumab 300 mg | 0.23 (vs. 0.46 with placebo) | Not reported | ||
| DECIDE [8][9] | Daclizumab 150 mg | 96-144 weeks | 45% reduction vs. IFN-β-1a | 54% reduction in new/enlarging T2 lesions vs. IFN-β-1a |
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value |
| Bioavailability (subcutaneous) | ~90%[1] |
| Time to maximum concentration | 5-7 days[1] |
| Biological half-life | 21 days[1] |
| Key Pharmacodynamic Marker | 7- to 8-fold increase in CD56bright NK cells[7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the clinical evaluation of Daclizumab.
Clinical Trial Workflow
The general workflow for the pivotal Phase III DECIDE clinical trial is illustrated below.
Immunophenotyping by Flow Cytometry
Objective: To quantify the populations of T-cells and NK cell subsets in peripheral blood.
Methodology (Generalized Protocol):
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Wash PBMCs twice with phosphate-buffered saline (PBS).
-
-
Antibody Staining:
-
Resuspend PBMCs in staining buffer (PBS with 2% fetal bovine serum).
-
Add a cocktail of fluorescently-labeled monoclonal antibodies against cell surface markers. A typical panel for Daclizumab studies would include:
-
CD3 (pan T-cell marker)
-
CD4 (helper T-cell marker)
-
CD8 (cytotoxic T-cell marker)
-
CD16 (marker for cytotoxic NK cells)
-
CD56 (pan NK cell marker)
-
CD25 (IL-2 receptor alpha chain)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on lymphocyte populations based on forward and side scatter properties.
-
Identify T-cell subsets (CD3+CD4+, CD3+CD8+) and NK cell subsets (CD3-CD56bright, CD3-CD56dim).
-
Quantify the percentage and absolute counts of each cell population.
-
Magnetic Resonance Imaging (MRI) for Lesion Detection
Objective: To detect and quantify inflammatory lesions in the CNS.
Methodology (Standardized Protocol for MS Clinical Trials): [10]
-
Image Acquisition:
-
Use a 1.5T or 3T MRI scanner.
-
Acquire the following sequences of the brain:
-
Sagittal T2-weighted FLAIR (Fluid-Attenuated Inversion Recovery)
-
Axial T2-weighted
-
Axial T1-weighted pre- and post-administration of a gadolinium-based contrast agent.
-
-
-
Image Analysis:
-
An experienced neuroradiologist, blinded to the treatment allocation, should review the scans.
-
Identify and count the number of new or newly enlarging T2-hyperintense lesions.
-
Identify and count the number of gadolinium-enhancing (Gd+) lesions on post-contrast T1-weighted images. Gd+ lesions indicate areas of active inflammation with blood-brain barrier breakdown.[11]
-
Assessment of Disability: Expanded Disability Status Scale (EDSS)
Objective: To quantify the level of disability in individuals with MS.
Methodology: [12][13][14][15][16]
-
Neurological Examination:
-
A trained neurologist conducts a standardized neurological examination, assessing eight functional systems (FS): pyramidal, cerebellar, brainstem, sensory, bowel and bladder, visual, cerebral, and other.
-
Each FS is scored on a scale from 0 (normal) to 5 or 6 (severe impairment).
-
-
EDSS Score Calculation:
-
The EDSS score is determined based on the FS scores and an assessment of ambulatory ability.
-
The scale ranges from 0 (normal neurological exam) to 10 (death due to MS) in 0.5-point increments.
-
Scores from 0 to 4.5 are primarily based on the FS scores in ambulatory patients.
-
Scores from 5.0 to 9.5 are heavily influenced by the patient's ability to walk.
-
Conclusion
Daclizumab demonstrated a novel mechanism of action in the treatment of relapsing-remitting multiple sclerosis, primarily through the modulation of the IL-2 signaling pathway and the subsequent expansion of immunoregulatory CD56bright NK cells. Clinical trials provided evidence of its efficacy in reducing relapse rates and inflammatory brain lesions. However, due to serious safety concerns, including autoimmune encephalitis, Daclizumab was withdrawn from the market. The study of Daclizumab has provided valuable insights into the complex immunopathology of MS and has highlighted the potential of targeting the IL-2 pathway and harnessing the regulatory capacity of the innate immune system in autoimmune diseases.[3][4] Future research in this area may lead to the development of safer and more targeted immunomodulatory therapies for CNS disorders.
References
- 1. Daclizumab - Wikipedia [en.wikipedia.org]
- 2. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of daclizumab and its therapeutic potential in the treatment of relapsing–remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Daclizumab in active relapsing multiple sclerosis (CHOICE study): a phase 2, randomised, double-blind, placebo-controlled, add-on trial with interferon beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zinbryta (daclizumab) for the Treatment of Multiple Sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Safety and efficacy of daclizumab beta in patients with relapsing multiple sclerosis in a 5-year open-label study (EXTEND): final results following early termination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. medcentral.com [medcentral.com]
- 12. EDMUS :: EDSS scale [edmus.org]
- 13. criteria.blood.gov.au [criteria.blood.gov.au]
- 14. Kurtzke Expanded Disability Status Scale - Multiple Sclerosis Centers of Excellence [va.gov]
- 15. mssociety.org.uk [mssociety.org.uk]
- 16. Expanded Disability Status Scale (EDSS) | MS Trust [mstrust.org.uk]
An In-depth Technical Guide to the Therapeutic Applications of Daclatasvir
Introduction
Daclatasvir is a highly selective and potent inhibitor of the hepatitis C virus (HCV) NS5A protein. It represents a significant advancement in the treatment of chronic HCV infection, offering a direct-acting antiviral (DAA) mechanism that has contributed to curative, all-oral treatment regimens. This document provides a technical overview of Daclatasvir, its mechanism of action, clinical data, and relevant experimental protocols for researchers and drug development professionals.
Mechanism of Action
Daclatasvir targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly. The precise mechanism involves binding to the N-terminus of NS5A, which prevents the formation of a replication-competent membranous web. This inhibition occurs in two distinct steps: an initial blockage of the hyperphosphorylation of NS5A and a subsequent disruption of its function in RNA replication. This dual action leads to a rapid decline in viral load.
Clinical Efficacy and Safety Data
Daclatasvir has been evaluated in numerous clinical trials, typically in combination with other DAAs like sofosbuvir, asunaprevir, or beclabuvir. These combinations have demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment.
Table 1: Summary of Key Clinical Trial Data for Daclatasvir-Based Regimens
| Trial Name / Cohort | Genotype | Treatment Regimen | Duration | SVR12 Rate (%) | Key Reference |
| ALLY-2 | 1, 2, 3, 4 | Daclatasvir + Sofosbuvir | 12 weeks | 97% (Treatment-Naïve) | |
| ALLY-3 | 3 | Daclatasvir + Sofosbuvir | 12 weeks | 90% (Treatment-Naïve) | |
| UNITY-2 | 1 | Daclatasvir + Sofosbuvir | 12 weeks | 98% (With Cirrhosis) | |
| HALLMARK-DUAL | 1b | Daclatasvir + Asunaprevir | 24 weeks | 90% (Naïve/Ineligible) |
The safety profile of Daclatasvir is generally favorable. The most commonly reported adverse events in clinical trials were fatigue, headache, and nausea, which were typically mild to moderate in severity.
Pharmacokinetics
Daclatasvir exhibits pharmacokinetic properties that support once-daily dosing.
Table 2: Key Pharmacokinetic Parameters of Daclatasvir
| Parameter | Value | Conditions |
| Tmax (Time to max concentration) | 1-2 hours | Following oral administration |
| Protein Binding | ≥99% | In human plasma |
| Metabolism | CYP3A4 | Primary metabolizing enzyme |
| T½ (Terminal half-life) | 12-15 hours | At steady state |
| Excretion | Feces (~88%), Urine (~7%) | Primarily as unchanged drug |
Experimental Protocols
This assay is fundamental for determining the in vitro potency of compounds like Daclatasvir.
Objective: To measure the concentration at which a compound inhibits HCV RNA replication by 50% (EC50).
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and G418 for selection.
-
Compound Treatment: Cells are seeded into 96-well plates. The following day, the medium is replaced with fresh medium containing serial dilutions of Daclatasvir or a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Plates are incubated for 72 hours to allow for multiple rounds of viral replication.
-
Quantification of HCV RNA: Total cellular RNA is extracted. HCV RNA levels are quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay, targeting a conserved region of the HCV genome (e.g., 5' UTR). A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative HCV RNA levels are plotted against the drug concentration. The EC50 value is calculated using a four-parameter logistic regression model.
This protocol is used to identify mutations that confer resistance to the antiviral agent.
Objective: To select for and characterize Daclatasvir-resistant HCV replicons.
Methodology:
-
Dose Escalation: HCV replicon-containing cells are cultured in the presence of Daclatasvir at a concentration equivalent to its EC50.
-
Passaging: The cells are passaged every 3-4 days. As cells recover and grow, the concentration of Daclatasvir is gradually increased over several weeks to months.
-
Colony Isolation: Once robust cell growth is observed at high drug concentrations (e.g., >100x EC50), individual cell colonies are isolated.
-
RNA Extraction and Sequencing: RNA is extracted from the resistant colonies. The NS5A coding region is amplified by RT-PCR and sequenced to identify mutations relative to the wild-type replicon.
-
Phenotypic Confirmation: The identified mutations are introduced into a wild-type replicon plasmid using site-directed mutagenesis. The resulting mutant replicons are used to generate new cell lines, and their susceptibility to Daclatasvir is re-tested using the replicon assay described above to confirm the resistance phenotype.
Daclatasvir is a potent, specific inhibitor of the HCV NS5A protein with a well-characterized mechanism of action and a favorable clinical profile. Its development has been a cornerstone of modern, highly effective, all-oral HCV therapies. The experimental protocols outlined herein provide a basis for the continued investigation of its antiviral properties and for the discovery of next-generation NS5A inhibitors.
Methodological & Application
Application Notes and Protocols for Dakli in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of Dakli, a dynorphin A analog, for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the stability, and activity of the peptide, leading to reproducible experimental outcomes.
This compound Overview
-
Name: this compound
-
Synonym: (ARG11,13)-DYNORPHIN A (1-13)-GLY-NH-(CH2)5-NH2
-
Molecular Formula: C82H141N31O15
-
Molecular Weight: 1801.2 g/mol
-
Mechanism of Action: Kappa-Opioid Receptor (KOR) Agonist
Data Presentation
For optimal performance and reproducibility in in vitro assays, proper handling and preparation of this compound are essential. The following table summarizes key quantitative data for the storage and preparation of this compound solutions.
| Parameter | Recommendation | Notes |
| Storage of Lyophilized Powder | -20°C | Protect from moisture and light. |
| Recommended Primary Solvent | Sterile, nuclease-free water | Based on protocols for closely related dynorphin A analogs. |
| Alternative Solvents | Dimethyl sulfoxide (DMSO) | For hydrophobic peptides, use sparingly and dilute with aqueous buffer. |
| Stock Solution Concentration | 1-5 mg/mL | A higher concentration may be achievable depending on the specific batch and handling. |
| Storage of Stock Solutions | -80°C in aliquots | Avoid repeated freeze-thaw cycles to maintain peptide integrity. |
| Working Solution Preparation | Dilute stock solution in desired assay buffer | Ensure the final concentration of any organic solvent is compatible with the assay system. |
Experimental Protocols
1. Reconstitution of Lyophilized this compound to Prepare a Stock Solution
This protocol is based on methods used for the closely related dynorphin A analog, dynantin.[1]
-
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes to prevent condensation of moisture, which can affect peptide stability.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the calculated volume of sterile, nuclease-free water to achieve the desired stock solution concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of water to 1 mg of peptide).
-
Gently vortex the vial to dissolve the peptide completely. If necessary, sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes in volumes appropriate for single-use to minimize freeze-thaw cycles.
-
Store the aliquoted stock solution at -80°C.
-
2. Preparation of Working Solutions for In Vitro Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate sterile assay buffer (e.g., PBS, HBSS, or cell culture medium)
-
Sterile microcentrifuge tubes or plates
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution on ice.
-
Perform serial dilutions of the stock solution with the desired sterile assay buffer to achieve the final working concentrations required for the experiment.
-
It is recommended to prepare fresh working solutions for each experiment. Do not store diluted working solutions for extended periods.
-
If using a solvent other than water for the stock solution (e.g., DMSO), ensure the final concentration of the organic solvent in the assay is low (typically ≤0.1%) and does not affect the experimental system. A vehicle control should always be included in the experiment.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: KOR activation by this compound initiates intracellular signaling cascades.
Experimental Workflow for this compound Preparation
References
Application Notes and Protocols: DAPI Staining and Diacylglycerol (DAG) Signaling in Cell Culture
Introduction
These application notes provide detailed protocols and background information for two common areas of investigation in cell culture experiments: nuclear staining using 4′,6-diamidino-2-phenylindole (DAPI), and the study of the Diacylglycerol (DAG) signaling pathway. Due to the ambiguity of the term "Dakli," we are providing information on DAPI, a widely used nuclear stain, and the DAG pathway, a crucial signaling cascade, as these are likely topics of interest for researchers in cell and drug development.
Section 1: DAPI Staining for Nuclear Visualization
DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA, making it an excellent marker for visualizing cell nuclei in fluorescence microscopy.[1] It is commonly used to assess cell number, morphology, and to identify apoptotic cells.
Recommended Concentrations for DAPI Staining
The optimal concentration of DAPI can vary depending on the cell type and whether the cells are fixed or live.
| Application | Recommended Concentration | Incubation Time |
| Fixed Cell Staining | 1 µg/mL | 5-15 minutes |
| Live Cell Staining | 10 µg/mL | 5-15 minutes |
| DAPI in Mounting Media | Varies by manufacturer | Not applicable |
Table 1: Recommended DAPI Concentrations. Concentrations and incubation times may require optimization for specific cell lines and experimental conditions.[2]
Experimental Protocol: DAPI Staining of Fixed Mammalian Cells
This protocol describes the staining of adherent mammalian cells grown in a 96-well plate.
Materials:
-
Mammalian cells cultured on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation solution)
-
0.1% Triton X-100 in PBS (Permeabilization solution)
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells in a 96-well imaging plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[3]
-
Aspirate Medium: Carefully remove the culture medium from the wells.
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash: Wash the cells twice with PBS.
-
Permeabilization (Optional): If staining intracellular targets other than the nucleus, add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature. For nuclear staining alone, this step can often be omitted.
-
Wash: Wash the cells twice with PBS.
-
DAPI Staining: Dilute the DAPI stock solution to a final concentration of 1 µg/mL in PBS. Add 100 µL of the DAPI staining solution to each well and incubate for 5 minutes at room temperature, protected from light.[2]
-
Wash: Wash the cells three times with PBS.
-
Imaging: Add 100 µL of PBS or mounting medium to each well and visualize the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm).
Experimental Workflow: DAPI Staining
Figure 1: DAPI Staining Workflow. A schematic of the key steps involved in staining fixed cells with DAPI for fluorescence microscopy.
Section 2: Investigating the Diacylglycerol (DAG) Signaling Pathway
Diacylglycerol (DAG) is a critical second messenger involved in a variety of cellular processes, including cell growth, differentiation, and neurotransmitter action.[4] It is produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The primary downstream effectors of DAG include Protein Kinase C (PKC) isoforms.[5]
Modulating the DAG Signaling Pathway
Since "this compound" is not a known modulator of DAG signaling, researchers interested in this pathway typically use well-characterized compounds.
| Compound Type | Example | Mode of Action |
| Activator | Phorbol 12-myristate 13-acetate (PMA) | Potent activator of most PKC isoforms, mimicking the effect of DAG. |
| Inhibitor | Gö 6983 | Broad-spectrum inhibitor of conventional and novel PKC isoforms. |
| Inhibitor | R59022 | Diacylglycerol kinase (DGK) inhibitor, leading to increased cellular DAG levels. |
Table 2: Common Modulators of the DAG Signaling Pathway. The choice of modulator will depend on the specific research question.
Experimental Protocol: Western Blot Analysis of PKC Activation
This protocol describes how to assess the activation of the DAG pathway by measuring the phosphorylation of a downstream target of PKC, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate), via Western blotting.
Materials:
-
Mammalian cells
-
Cell culture medium
-
DAG pathway modulator (e.g., PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MARCKS and anti-total-MARCKS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of the DAG pathway modulator or vehicle control for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MARCKS (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MARCKS.
DAG Signaling Pathway
Figure 2: DAG Signaling Pathway. A simplified diagram illustrating the activation of PLC, production of DAG and IP3, and subsequent activation of PKC.[6][7]
Conclusion
While the specific agent "this compound" is not identifiable in the current literature, this document provides comprehensive protocols and background information for two fundamentally important techniques in cell culture research: DAPI staining for nuclear analysis and the investigation of the Diacylglycerol signaling pathway. The provided protocols for DAPI staining and Western blotting for PKC activation offer robust methods for researchers. The diagrams for the experimental workflow and the signaling pathway serve as clear visual aids for understanding these complex processes. Researchers are encouraged to optimize the provided protocols for their specific cell types and experimental systems.
References
- 1. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Hoechst & DAPI Staining Protocols - Cell Staining with Hoechst or DAPI Nuclear Stains - Biotium [biotium.com]
- 3. Quantification of cellular viability by automated microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Cascade of Diacylglycerol Kinase β in the Pituitary Intermediate Lobe: Dopamine D2 Receptor/Phospholipase Cβ4/Diacylglycerol Kinase β/Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Daclizumab ("Dakli")
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daclizumab is a humanized monoclonal antibody that targets the alpha subunit (CD25) of the high-affinity interleukin-2 (IL-2) receptor.[1] By binding to CD25, Daclizumab competitively inhibits the binding of IL-2, a cytokine crucial for the proliferation and activation of T lymphocytes. This mechanism of action makes Daclizumab a therapeutic agent for T-cell mediated diseases.
This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of Daclizumab with the human IL-2 receptor alpha subunit (CD25). The protocol describes a competitive binding experiment using membranes from a human T-cell line endogenously expressing the IL-2 receptor and [¹²⁵I]-labeled IL-2 as the radioligand. Such assays are fundamental in pharmacology and drug development for determining the affinity and potency of unlabelled drugs like Daclizumab.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the radioligand binding assay.
Quantitative Data Summary
The following table summarizes key quantitative data for the interaction of Daclizumab and IL-2 with the IL-2 receptor.
| Ligand | Receptor/Target | Assay Type | Parameter | Value |
| Daclizumab | CD25 on T-cells | Flow Cytometry-based Occupancy | IC₅₀ (saturation) | 0.023 µg/mL[1] |
| Daclizumab | CD25 on T-cells | Flow Cytometry-based Occupancy | IC₅₀ (desaturation) | 0.86 µg/mL[1] |
| IL-2 | High-affinity IL-2R | Not Specified | Kₑ | ~10 pM |
| IL-2 | Low-affinity IL-2R (CD25) | Not Specified | Kₑ | ~10 nM |
Experimental Protocols
Part 1: Cell Culture and Membrane Preparation
1.1. Cell Line: The human T-cell leukemia line, Kit225 , is recommended as it constitutively expresses a high number of IL-2 receptors.[2]
1.2. Culture of Kit225 Cells:
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 20 ng/mL recombinant human IL-2.
-
Culture Conditions: Maintain the cells in suspension culture at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Split the culture every 2-3 days to maintain a cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
1.3. Membrane Preparation: This protocol is for the preparation of a crude membrane fraction.
-
Harvest approximately 5 x 10⁸ Kit225 cells by centrifugation at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS), pH 7.4.
-
Resuspend the cell pellet in 10 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors such as 1 mM PMSF and a protease inhibitor cocktail).
-
Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes) on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Binding Buffer (see section 2.2).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Radioligand Competition Binding Assay
2.1. Materials:
-
Radioligand: [¹²⁵I]-labeled human recombinant Interleukin-2 ([¹²⁵I]-IL-2) with a high specific activity (e.g., from PerkinElmer or a similar supplier).
-
Unlabeled Ligand (Competitor): Daclizumab ("Dakli").
-
Non-specific Binding Control: A high concentration of unlabeled IL-2 (e.g., 1 µM).
-
Membrane Preparation: From Kit225 cells (prepared in Part 1).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration apparatus.
-
Gamma counter.
2.2. Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
2.3. Assay Protocol (Filter Binding Method):
-
On the day of the experiment, thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 10-50 µg protein per well) in ice-cold Binding Buffer.
-
Prepare serial dilutions of Daclizumab in Binding Buffer. The concentration range should span from approximately 0.1 to 1000 times the expected Kᵢ value.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Binding Buffer.
-
Competitor (Daclizumab): 50 µL of each Daclizumab dilution.
-
Non-specific Binding (NSB): 50 µL of 1 µM unlabeled IL-2.
-
-
Add 100 µL of the diluted membrane preparation to each well.
-
Add 50 µL of [¹²⁵I]-IL-2 diluted in Binding Buffer to each well. The final concentration of the radioligand should be approximately equal to its Kₑ for the IL-2 receptor (e.g., 50-100 pM).
-
The final assay volume in each well is 200 µL.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
Part 3: Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the Specific Binding by subtracting the mean CPM of the Non-specific Binding (NSB) wells from the mean CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the percentage of specific binding of [¹²⁵I]-IL-2 as a function of the logarithm of the Daclizumab concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value of Daclizumab. The IC₅₀ is the concentration of Daclizumab that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Kᵢ) for Daclizumab using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
[L] is the concentration of the radioligand ([¹²⁵I]-IL-2).
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
This comprehensive protocol provides a robust framework for researchers to accurately determine the binding characteristics of Daclizumab to its target, the IL-2 receptor alpha subunit. Adherence to these guidelines will ensure the generation of high-quality, reproducible data essential for drug development and pharmacological studies.
References
- 1. Blockade of the High-Affinity Interleukin-2 Receptors with Daclizumab High-Yield Process: Pharmacokinetic/Pharmacodynamic Analysis of Single- and Multiple-Dose Phase I Trials. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Establishment of an interleukin 2-dependent human T cell line from a patient with T cell chronic lymphocytic leukemia who is not infected with human T cell leukemia/lymphoma virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Novel Analgesics in Preclinical Pain Models
Topic: Using "Dakli" for in vivo animal models of pain
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "this compound" is not a recognized substance in the current scientific literature for pain research. The following application notes and protocols are provided as a template for the evaluation of a hypothetical novel analgesic compound, referred to as "this compound," in common preclinical pain models. The experimental designs, data, and pathways are illustrative and should be adapted based on the specific characteristics of the compound under investigation.
Introduction
The effective management of pain remains a significant challenge in medicine, driving the search for novel analgesic agents with improved efficacy and safety profiles. Preclinical evaluation in relevant animal models is a critical step in the development of new pain therapeutics. These models allow for the characterization of a compound's antinociceptive and antihyperalgesic properties and provide insights into its potential mechanism of action.
This document provides detailed application notes and protocols for the in vivo assessment of "this compound," a hypothetical novel analgesic, in three widely used rodent models of pain: the formalin-induced inflammatory pain model, the carrageenan-induced thermal hyperalgesia model, and the chronic constriction injury (CCI) model of neuropathic pain.
Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model of tonic, localized inflammatory pain that encompasses two distinct phases of nociceptive behavior. The first phase (Phase I), lasting approximately 5 minutes, is characterized by acute nociceptive input due to the direct activation of nociceptors. The second phase (Phase II), which begins around 15-20 minutes post-injection and can last for up to an hour, reflects a combination of peripheral inflammation and central sensitization. This model is valuable for differentiating between compounds that act on acute nociception and those that modulate inflammatory pain and central sensitization.
Experimental Protocol
1.1. Animals:
-
Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Animals should be acclimated to the testing environment for at least 3 days prior to the experiment.
-
Housing should be in a temperature- and light-controlled environment with ad libitum access to food and water.
1.2. Materials:
-
"this compound" (hypothetical compound)
-
Vehicle (e.g., saline, DMSO, or other appropriate solvent)
-
Formalin solution (5% in saline for rats, 2% for mice)
-
Observation chambers (clear Plexiglas) with mirrors to allow for unobstructed observation of the paws.
-
Syringes and needles (e.g., 30-gauge for intraplantar injection).
1.3. Procedure:
-
Administer "this compound" or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before formalin injection.
-
Following the pretreatment period, inject 50 µL (rats) or 20 µL (mice) of formalin solution into the plantar surface of the right hind paw.
-
Immediately place the animal into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during Phase I (0-5 minutes) and Phase II (15-60 minutes) post-formalin injection.
Data Presentation
Table 1: Effect of "this compound" on Formalin-Induced Nociceptive Behavior
| Treatment Group | Dose (mg/kg) | Phase I Licking Time (s) (Mean ± SEM) | Phase II Licking Time (s) (Mean ± SEM) |
| Vehicle | - | 110.5 ± 8.2 | 250.1 ± 15.6 |
| "this compound" | 10 | 95.3 ± 7.5 | 180.4 ± 12.1 |
| "this compound" | 30 | 80.1 ± 6.9 | 110.2 ± 9.8 |
| "this compound" | 100 | 65.7 ± 5.4 | 55.9 ± 6.3 |
| Positive Control (e.g., Morphine) | 5 | 40.2 ± 4.1 | 60.5 ± 7.0*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group (One-way ANOVA followed by Dunnett's test).
Experimental Workflow
Carrageenan-Induced Thermal Hyperalgesia Model
This model is used to assess the antihyperalgesic effects of a compound in the context of acute inflammation. Intraplantar injection of carrageenan induces an inflammatory response characterized by edema and a heightened sensitivity to noxious heat (thermal hyperalgesia). The Hargreaves test is commonly used to measure the paw withdrawal latency to a thermal stimulus.
Experimental Protocol
2.1. Animals:
-
Male Wistar rats (180-220 g).
-
Acclimatize animals to the testing apparatus for at least two sessions before the experiment.
2.2. Materials:
-
"this compound" (hypothetical compound)
-
Vehicle
-
Carrageenan solution (1% w/v in sterile saline)
-
Plantar Test Apparatus (Hargreaves Apparatus)
-
Syringes and needles.
2.3. Procedure:
-
Measure the baseline paw withdrawal latency (PWL) to a radiant heat source for both hind paws.
-
Administer "this compound" or vehicle.
-
After the appropriate pretreatment time, inject 100 µL of carrageenan solution into the plantar surface of the right hind paw.
-
At various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the PWL of both paws. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
Data Presentation
Table 2: Effect of "this compound" on Carrageenan-Induced Thermal Hyperalgesia
| Treatment Group | Dose (mg/kg) | Baseline PWL (s) (Mean ± SEM) | 3h Post-Carrageenan PWL (s) (Mean ± SEM) |
| Vehicle | - | 10.2 ± 0.5 | 4.1 ± 0.3 |
| "this compound" | 10 | 10.5 ± 0.6 | 6.2 ± 0.4* |
| "this compound" | 30 | 10.3 ± 0.4 | 8.5 ± 0.5 |
| "this compound" | 100 | 10.1 ± 0.5 | 9.8 ± 0.6*** |
| Positive Control (e.g., Indomethacin) | 10 | 10.4 ± 0.6 | 8.9 ± 0.5 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group (Two-way ANOVA followed by Bonferroni's post-hoc test).
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used model of peripheral neuropathic pain that mimics some of the symptoms observed in humans, such as mechanical allodynia (pain in response to a normally non-painful stimulus). This is achieved by loosely ligating the sciatic nerve, leading to nerve damage and subsequent sensory abnormalities.
Experimental Protocol
3.1. Animals:
-
Male Sprague-Dawley rats (200-250 g).
3.2. Materials:
-
"this compound" (hypothetical compound)
-
Vehicle
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures (4-0)
-
Von Frey filaments for assessing mechanical allodynia.
3.3. Procedure:
-
Surgery: Anesthetize the rat and expose the right sciatic nerve. Place four loose ligatures around the nerve. Close the incision.
-
Post-operative Recovery: Allow the animals to recover for 7-14 days, during which time neuropathic pain behaviors develop.
-
Baseline Measurement: Before drug administration, measure the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments.
-
Drug Administration: Administer "this compound" or vehicle.
-
Post-treatment Measurement: Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, and 180 minutes).
Data Presentation
Table 3: Effect of "this compound" on CCI-Induced Mechanical Allodynia
| Treatment Group | Dose (mg/kg) | Baseline PWT (g) (Mean ± SEM) | 1h Post-Dose PWT (g) (Mean ± SEM) |
| Sham | - | 14.5 ± 0.8 | 14.2 ± 0.9 |
| CCI + Vehicle | - | 2.1 ± 0.3 | 2.3 ± 0.4 |
| CCI + "this compound" | 10 | 2.2 ± 0.2 | 5.8 ± 0.6* |
| CCI + "this compound" | 30 | 2.0 ± 0.3 | 9.7 ± 0.8 |
| CCI + "this compound" | 100 | 2.3 ± 0.4 | 13.5 ± 1.1*** |
| Positive Control (e.g., Gabapentin) | 100 | 2.1 ± 0.2 | 10.2 ± 0.9 |
*p<0.05, **p<0.01, ***p<0.001 compared to CCI + Vehicle group (Two-way ANOVA followed by Bonferroni's post-hoc test).
Hypothetical Signaling Pathway for "this compound"
A novel analgesic like "this compound" might modulate key signaling pathways involved in pain transmission and sensitization. The following diagram illustrates a simplified, hypothetical pathway where "this compound" could exert its effects.
Application Notes and Protocols for the Detection of Programmed Death-Ligand 1 (PD-L1) in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a transmembrane protein that plays a crucial role in suppressing the adaptive immune system. The interaction of PD-L1 on tumor cells with its receptor, PD-1, on activated T cells, inhibits T cell proliferation and cytokine production, leading to immune evasion by tumors. The detection and quantification of PD-L1 in biological samples, particularly in tumor tissues, are critical for predicting patient response to immune checkpoint inhibitor therapies. These application notes provide an overview of the common methods for detecting PD-L1, along with detailed protocols and data interpretation guidelines.
I. Methods for PD-L1 Detection
Several methodologies can be employed to detect and quantify PD-L1 in various biological samples, including formalin-fixed paraffin-embedded (FFPE) tissues, fresh/frozen tissues, and peripheral blood. The choice of method depends on the sample type, the required sensitivity and specificity, and the intended application (e.g., research, clinical diagnostics).
Key Detection Methods:
-
Immunohistochemistry (IHC): The most widely used method for assessing PD-L1 expression in tumor tissues. It provides information on protein expression levels and spatial distribution within the tumor microenvironment.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method for measuring soluble PD-L1 (sPD-L1) levels in serum, plasma, and cell culture supernatants.
-
Western Blotting: A semi-quantitative method used to detect total PD-L1 protein in cell lysates or tissue homogenates, providing information on protein size and relative abundance.
-
Flow Cytometry: A powerful technique for the quantitative measurement of PD-L1 expression on the surface of single cells in suspension, such as peripheral blood mononuclear cells (PBMCs) or dissociated tumor cells.
Data Presentation: Comparison of PD-L1 Detection Methods
| Method | Sample Type | Data Output | Advantages | Limitations | Typical Application |
| Immunohistochemistry (IHC) | FFPE tissue, Frozen tissue | Semi-quantitative (scoring), Qualitative (localization) | Provides spatial context, Widely available, Clinically validated assays exist | Subjectivity in scoring, Lack of standardization in some assays | Companion diagnostic for immunotherapy, Biomarker research |
| ELISA | Serum, Plasma, Cell culture supernatant | Quantitative (concentration) | High throughput, Relatively inexpensive, Measures soluble protein | Does not provide information on cellular expression, Can be affected by sample handling | Monitoring systemic sPD-L1 levels, Pharmacodynamic studies |
| Western Blotting | Cell lysates, Tissue homogenates | Semi-quantitative (relative intensity), Qualitative (size) | Confirms protein identity and size, Relatively simple to perform | Low throughput, Less sensitive than other methods, Not suitable for clinical diagnostics | Basic research, Validation of antibody specificity |
| Flow Cytometry | PBMCs, Dissociated tumor cells, Cell lines | Quantitative (fluorescence intensity), Percentage of positive cells | High throughput, Multiparametric analysis, Single-cell resolution | Requires viable single-cell suspension, Does not provide spatial information | Immune cell profiling, Research on cell-surface PD-L1 expression |
II. Experimental Protocols
A. Immunohistochemistry (IHC) for PD-L1 Detection in FFPE Tissue
This protocol provides a general workflow for the detection of PD-L1 in FFPE tissue sections. Specific antibody clones and staining platforms may require optimization.
Workflow Diagram:
Caption: Workflow for PD-L1 Immunohistochemistry.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-PD-L1 rabbit monoclonal)
-
HRP-conjugated secondary antibody
-
DAB substrate-chromogen system
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution and heating in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-PD-L1 antibody at the optimized dilution for 1 hour at room temperature or overnight at 4°C.
-
Rinse with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with the HRP-conjugated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Detection:
-
Apply the DAB substrate-chromogen solution and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
Data Interpretation:
PD-L1 expression is typically scored by a trained pathologist. Common scoring metrics include:
-
Tumor Proportion Score (TPS): The percentage of viable tumor cells showing partial or complete membrane staining at any intensity.
-
Combined Positive Score (CPS): The number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.
B. ELISA for Soluble PD-L1 (sPD-L1) Detection
This protocol outlines a typical sandwich ELISA for quantifying sPD-L1 in serum or plasma.
Workflow Diagram:
Caption: Sandwich ELISA Workflow for sPD-L1.
Materials:
-
96-well ELISA plate
-
Capture antibody (anti-sPD-L1)
-
Recombinant sPD-L1 standard
-
Detection antibody (biotinylated anti-sPD-L1)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3 times.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate 5 times.
-
Substrate Reaction: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add stop solution to each well. The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Interpretation:
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of sPD-L1 in the unknown samples.
III. Signaling Pathway
PD-1/PD-L1 Signaling Pathway Diagram:
The interaction between PD-L1 on an antigen-presenting cell (or tumor cell) and PD-1 on a T cell leads to the recruitment of the phosphatase SHP-2. SHP-2 dephosphorylates and inactivates key downstream signaling molecules of the T cell receptor (TCR), such as ZAP70 and PI3K, thereby inhibiting T cell activation, proliferation, and cytokine release.
Caption: PD-1/PD-L1 Immune Checkpoint Pathway.
Application Notes and Protocols for Administration of Therapeutic Agents in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for the administration of therapeutic agents, using "Dakli" (Daclizumab will be used as a representative example due to the lack of specific information on "this compound") in rodent models. These guidelines are intended for researchers in academic and industrial settings to ensure procedural consistency, animal welfare, and data reproducibility. The protocols described herein cover the most common routes of administration for monoclonal antibodies and other therapeutic molecules in preclinical studies.
Mechanism of Action: Daclizumab (Representing "this compound")
Daclizumab is a humanized monoclonal antibody that targets the alpha subunit (CD25) of the high-affinity interleukin-2 (IL-2) receptor.[1] By blocking CD25, daclizumab inhibits the proliferation and activation of T-cells, which are key components of the immune system.[1][2] This mechanism makes it a relevant therapeutic candidate for autoimmune diseases and transplant rejection.
Signaling Pathway
The binding of IL-2 to its high-affinity receptor (composed of alpha, beta, and gamma chains) on activated T-cells triggers a signaling cascade that leads to T-cell proliferation and differentiation. Daclizumab competitively inhibits this process by blocking the CD25 subunit.
Caption: Daclizumab ("this compound") blocks the CD25 subunit of the IL-2 receptor on activated T-cells.
Administration Routes in Rodent Studies
The choice of administration route is critical and depends on the physicochemical properties of the therapeutic agent, the desired pharmacokinetic profile, and the experimental model. Below are detailed protocols for common administration routes.
Quantitative Data Summary
The following table summarizes key parameters for different administration routes in mice and rats. These are general guidelines and may need to be adjusted based on the specific substance and experimental protocol.
| Route of Administration | Needle Gauge (Mice) | Needle Gauge (Rats) | Max Volume (Mice) | Max Volume (Rats) | Absorption Rate |
| Oral Gavage (PO) | 20-22g (flexible) | 16-18g (flexible) | 10 mL/kg | 20 mL/kg | Variable |
| Intravenous (IV) | 27-30g | 25-27g | 5 mL/kg (bolus) | 5 mL/kg (bolus) | Rapid |
| Intraperitoneal (IP) | 25-27g | 23-25g | 10 mL/kg | 10 mL/kg | Rapid |
| Subcutaneous (SC) | 26-30g | 25-27g | 10 mL/kg | 5 mL/kg | Slow |
Experimental Protocols
Oral Gavage (PO)
Oral gavage is used to administer substances directly into the stomach.[3]
Materials:
-
Appropriately sized flexible gavage needle (20-22g for mice, 16-18g for rats).[4][5]
-
Syringe.
-
Test substance at the desired concentration.
Procedure:
-
Restraint: Gently restrain the mouse or rat by scruffing the neck to immobilize the head.[4][6] The body should be held in a straight line.
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth into the stomach.[7]
-
Insertion: Gently insert the gavage needle into the mouth, slightly to one side to avoid the trachea.[8] Advance the needle smoothly along the esophagus. There should be no resistance.[7]
-
Administration: Once the needle is in the correct position, slowly administer the substance.[9]
-
Withdrawal: Gently remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose.[4][8]
Intravenous (IV) Injection
IV injections are typically administered via the lateral tail vein for rapid systemic distribution.[3][10]
Materials:
-
Restraining device.
-
Heat source (e.g., heat lamp or warming pad).
-
Sterile needles (27-30g for mice, 25-27g for rats) and syringes.[11][12]
-
70% alcohol wipes.
-
Test substance.
Procedure:
-
Preparation: Warm the animal's tail for 5-10 minutes to dilate the veins.[11][12] Place the animal in a restraining device.
-
Site Cleaning: Clean the tail with an alcohol wipe.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.[11]
-
Administration: Inject the substance slowly.[11] If swelling occurs, the needle is not in the vein and should be repositioned.
-
Withdrawal and Pressure: Remove the needle and apply gentle pressure to the injection site to prevent bleeding.[3]
Intraperitoneal (IP) Injection
IP injections deliver substances into the peritoneal cavity for rapid absorption.[10]
Materials:
-
Sterile needles (25-27g for mice, 23-25g for rats) and syringes.
-
70% alcohol wipes.
-
Test substance.
Procedure:
-
Restraint: Manually restrain the animal, exposing the abdomen.
-
Site Identification: Locate the lower right or left quadrant of the abdomen to avoid internal organs.[13]
-
Injection: Insert the needle at a 30-45 degree angle into the identified quadrant.[14]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated.[15] If fluid is present, reposition the needle.
-
Administration: Inject the substance smoothly.
-
Withdrawal: Remove the needle and return the animal to its cage.
Subcutaneous (SC) Injection
SC injections are administered into the space between the skin and the underlying muscle for slower, sustained absorption.[15]
Materials:
-
Sterile needles (26-30g for mice, 25-27g for rats) and syringes.
-
70% alcohol wipes.
-
Test substance.
Procedure:
-
Restraint: Manually restrain the animal.
-
Site Selection: The most common site is the loose skin over the shoulders and back.[16][17]
-
Injection: Tent the skin and insert the needle at the base of the tented skin.[18]
-
Aspiration: Gently aspirate to ensure the needle is not in a blood vessel.[3]
-
Administration: Inject the substance, which will form a small bleb under the skin.
-
Withdrawal: Remove the needle and gently massage the area to aid dispersal if necessary.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a rodent study involving the administration of a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Daclizumab? [synapse.patsnap.com]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. jove.com [jove.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. depts.ttu.edu [depts.ttu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.uky.edu [research.uky.edu]
- 14. youtube.com [youtube.com]
- 15. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 16. researchanimaltraining.com [researchanimaltraining.com]
- 17. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes: Calcium Imaging in Immune Cell Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Calcium (Ca2+) is a ubiquitous and versatile second messenger crucial for a multitude of cellular processes, including the activation, proliferation, and effector functions of immune cells such as T lymphocytes.[1][2][3] The engagement of the T-cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC) initiates a signaling cascade that leads to a rapid and sustained increase in intracellular Ca2+ concentration.[3][4] This elevation in cytosolic Ca2+ is a critical signal that activates downstream transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which in turn orchestrate the expression of genes essential for the immune response, including cytokines like Interleukin-2 (IL-2).[4][5][6]
Monitoring these intracellular Ca2+ dynamics provides a powerful tool to study immune cell activation and to screen for compounds that may modulate this process. This document provides detailed protocols for calcium imaging in immune cells using common fluorescent Ca2+ indicators.
Principle of Calcium Imaging
Calcium imaging relies on the use of fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca2+.[7] These indicators can be broadly categorized into two types: chemical dyes and genetically encoded calcium indicators (GECIs).[1][8]
-
Chemical Dyes: These are small molecules that can be loaded into cells. They are often supplied as acetoxymethyl (AM) esters, which are membrane-permeable and become fluorescently active after cleavage by intracellular esterases.[9] Common examples include Fluo-4, Fura-2, and Indo-1.[8][10] Ratiometric dyes like Fura-2 and Indo-1 allow for more precise quantification of Ca2+ concentrations by measuring the ratio of fluorescence at two different wavelengths, which minimizes the effects of uneven dye loading and photobleaching.[8][11][12]
-
Genetically Encoded Calcium Indicators (GECIs): These are fluorescent proteins, such as GCaMP, that are engineered to change their fluorescence intensity upon binding Ca2+.[1][8][13] GECIs can be targeted to specific cell types or subcellular compartments, offering high specificity.[13][14]
Experimental Protocols
This section details the protocols for preparing immune cells and performing calcium imaging using both chemical dyes and GECIs.
Protocol 1: Calcium Imaging with Chemical Dyes (Fluo-4 AM and Fura-2 AM)
This protocol is adapted for primary T-cells but can be modified for other immune cell types.
Materials:
-
Primary T-cells (or other immune cells)
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human or mouse IL-2
-
Anti-CD3 and anti-CD28 antibodies
-
Fluo-4 AM or Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Probenecid (optional, to prevent dye leakage)[15]
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets and a live-cell imaging chamber
Procedure:
-
Cell Preparation and Activation (2 days prior to imaging):
-
Isolate primary T-cells from peripheral blood or lymphoid organs using standard methods.
-
Activate T-cells by culturing them on plates coated with anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies in complete RPMI medium supplemented with IL-2 (e.g., 20 U/mL).[8]
-
Incubate cells at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Dye Loading (Day of imaging):
-
Prepare a 2-5 mM stock solution of Fluo-4 AM or Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
On the day of the experiment, harvest the activated T-cells and wash them with pre-warmed HBSS.
-
Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in HBSS.
-
Prepare the loading buffer by diluting the dye stock solution and Pluronic F-127 in HBSS to a final concentration of 2-5 µM for the dye and 0.02% for Pluronic F-127. Mix well.
-
Add the loading buffer to the cell suspension and incubate for 30-45 minutes at 37°C in the dark.
-
(Optional) Add probenecid (1-2.5 mM) to the loading buffer to inhibit dye extrusion.
-
After incubation, wash the cells twice with pre-warmed HBSS to remove excess dye.
-
-
Imaging:
-
Resuspend the dye-loaded cells in HBSS and seed them onto antibody-coated glass-bottom dishes.
-
Allow the cells to adhere for 10-15 minutes at 37°C.
-
Mount the dish on the microscope stage equipped with a 37°C and 5% CO2 environmental chamber.
-
Acquire baseline fluorescence for 1-2 minutes.
-
To stimulate the cells, add a soluble agonist (e.g., ionomycin as a positive control, or a specific antigen/antibody).
-
Record the fluorescence changes over time. For Fluo-4, use excitation at ~488 nm and collect emission at ~515 nm. For Fura-2, alternate excitation between ~340 nm and ~380 nm and collect emission at ~510 nm.[11]
-
Protocol 2: Calcium Imaging with Genetically Encoded Calcium Indicators (GECIs)
This protocol assumes the use of a cell line stably expressing a GECI like GCaMP, or primary cells transduced with a GECI-expressing vector.
Materials:
-
Immune cells expressing a GECI (e.g., GCaMP)
-
Complete culture medium
-
HBSS with Ca2+ and Mg2+
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets and a live-cell imaging chamber
Procedure:
-
Cell Preparation:
-
Culture the GECI-expressing cells under standard conditions.
-
If using primary cells, they can be transduced with lentiviral or retroviral vectors encoding the GECI and activated as described in Protocol 1.[13]
-
-
Imaging:
-
On the day of imaging, harvest the cells and wash them with pre-warmed HBSS.
-
Seed the cells onto appropriately coated glass-bottom dishes.
-
Mount the dish on the microscope stage with environmental control (37°C, 5% CO2).
-
Acquire baseline fluorescence for 1-2 minutes. For GCaMP, use excitation at ~488 nm and collect emission at ~510 nm.
-
Stimulate the cells with the desired agonist.
-
Record the fluorescence changes over time.
-
Data Presentation
Quantitative data from calcium imaging experiments should be summarized for clear interpretation.
Table 1: Comparison of Common Calcium Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Ratiometric | Advantages | Disadvantages |
| Fluo-4 | Chemical | ~488 | ~515 | No | High fluorescence increase upon Ca2+ binding, compatible with standard FITC filters.[16] | Not ratiometric, susceptible to artifacts from uneven loading and photobleaching. |
| Fura-2 | Chemical | ~340 / ~380 | ~510 | Yes | Ratiometric measurement provides more accurate quantification of Ca2+ concentration.[8][11] | Requires a specialized imaging system capable of rapid wavelength switching. |
| Indo-1 | Chemical | ~350 | ~405 / ~485 | Yes (Emission) | Ratiometric, suitable for flow cytometry.[10] | Less commonly used for microscopy compared to Fura-2. |
| GCaMP | GECI | ~488 | ~510 | No | Genetically targetable to specific cells and organelles, suitable for long-term studies.[8][13] | Lower signal-to-noise ratio compared to some chemical dyes, can have slower kinetics. |
Table 2: Example Quantitative Data from a Calcium Flux Assay
| Treatment Group | Baseline Fluorescence (Arbitrary Units) | Peak Fluorescence (Arbitrary Units) | Fold Change (Peak/Baseline) | Time to Peak (seconds) |
| Control (Unstimulated) | 105 ± 8 | 110 ± 10 | 1.05 ± 0.05 | N/A |
| Agonist A (10 µM) | 102 ± 7 | 458 ± 35 | 4.5 ± 0.3 | 45 ± 5 |
| Agonist A + Inhibitor X | 108 ± 9 | 185 ± 20 | 1.7 ± 0.2 | 52 ± 6 |
| Ionomycin (Positive Control) | 110 ± 11 | 850 ± 60 | 7.7 ± 0.5 | 20 ± 3 |
Data are presented as mean ± standard error of the mean (SEM) from three independent experiments.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the canonical T-cell receptor (TCR) signaling pathway leading to calcium influx.
Caption: T-cell receptor signaling cascade leading to calcium mobilization and NFAT activation.
Experimental Workflow
The diagram below outlines the general workflow for a calcium imaging experiment.
Caption: General experimental workflow for calcium imaging in immune cells.
References
- 1. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium signalling in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. T-cell receptor - Wikipedia [en.wikipedia.org]
- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inscoper.com [inscoper.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Fluo-4 Calcium Imaging Kit - FAQs [thermofisher.com]
- 16. youtube.com [youtube.com]
Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in eukaryotes, playing a pivotal role in a vast array of physiological processes. Their involvement in cellular signaling has made them a primary target for drug discovery, with a significant portion of approved drugs acting on these receptors. GPCRs transduce extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins. These G-proteins are broadly classified into several families, including Gs (stimulatory) and Gi (inhibitory), which respectively activate or inhibit the enzyme adenylyl cyclase. The modulation of adenylyl cyclase activity directly impacts the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Consequently, measuring intracellular cAMP levels is a robust and widely adopted method for studying the activation of Gs and Gi-coupled GPCRs and for screening potential therapeutic compounds.
Principle of cAMP Assays
Cyclic AMP assays are fundamental tools for quantifying the functional response of Gs and Gi-coupled GPCRs to ligands. Most commercially available cAMP assays operate on the principle of a competitive immunoassay. In this format, cAMP produced by the cells competes with a labeled cAMP tracer for a limited number of binding sites on a specific anti-cAMP antibody. The detection technology can vary, with common methods including Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, and Enzyme-Linked Immunosorbent Assay (ELISA).
-
For Gs-coupled receptors: Agonist stimulation leads to an increase in intracellular cAMP. This increased cellular cAMP outcompetes the labeled cAMP tracer, resulting in a decreased signal from the tracer-antibody interaction.
-
For Gi-coupled receptors: Agonist stimulation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, adenylyl cyclase is typically stimulated with forskolin to generate a basal level of cAMP. The Gi-agonist will then cause a reduction in this forskolin-stimulated cAMP level, which is detected as an increase in the signal from the tracer-antibody complex.
The signal generated is therefore inversely proportional to the amount of cAMP produced by the cells, allowing for the quantification of receptor activation.
Data Presentation
Quantitative data from cAMP assays are typically used to determine the potency and efficacy of compounds. Potency is often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Table 1: Agonist Potency at a Gs-Coupled Receptor
| Compound | Target Receptor | EC50 (nM) | Maximum cAMP Production (% of Control) |
| Isoproterenol (Control) | β2-Adrenergic Receptor | 1.5 | 100% |
| Compound A | β2-Adrenergic Receptor | 5.2 | 95% |
| Compound B | β2-Adrenergic Receptor | 25.8 | 60% (Partial Agonist) |
| Compound C | β2-Adrenergic Receptor | >10,000 | <10% (Inactive) |
Table 2: Antagonist Potency at a Gi-Coupled Receptor
| Compound | Target Receptor | IC50 (nM) | Agonist Used (EC80 Conc.) |
| N-Methylscopolamine (Control) | M2 Muscarinic Receptor | 2.1 | Carbachol |
| Compound X | M2 Muscarinic Receptor | 8.9 | Carbachol |
| Compound Y | M2 Muscarinic Receptor | 150.3 | Carbachol |
| Compound Z | M2 Muscarinic Receptor | >10,000 (Inactive) | Carbachol |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical Gs and Gi signaling pathways that lead to the modulation of intracellular cAMP levels.
Experimental Protocols
The following are generalized protocols for measuring cAMP accumulation in cells expressing a GPCR of interest. These protocols are adaptable for various plate formats (e.g., 384-well) and detection technologies.
Protocol 1: Agonist Dose-Response for a Gs-Coupled Receptor
Objective: To determine the EC50 value of an agonist.
Materials:
-
Cells stably or transiently expressing the Gs-coupled receptor of interest.
-
Cell culture medium (e.g., DMEM, MEM).
-
Phosphate-Buffered Saline (PBS).
-
Cell dissociation reagent (e.g., Trypsin-EDTA).
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test agonist compounds at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells, wash with PBS, and resuspend in assay buffer at a pre-determined optimal density (e.g., 2,500-10,000 cells/well).
-
Add PDE inhibitor (e.g., 500 µM IBMX final concentration) to the cell suspension.
-
-
Compound Plating:
-
Prepare serial dilutions of the agonist compounds in assay buffer.
-
Dispense a small volume (e.g., 5 µL) of each agonist concentration into the wells of the 384-well plate. Include a vehicle control (buffer only).
-
-
Cell Stimulation:
-
Dispense an equal volume (e.g., 5 µL) of the cell suspension into each well containing the compound.
-
Seal the plate and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the specific cAMP kit, add the detection reagents. This typically involves adding the labeled cAMP tracer (e.g., cAMP-d2) followed by the anti-cAMP antibody (e.g., anti-cAMP-Cryptate).
-
For example, add 5 µL of cAMP-d2 solution, followed by 5 µL of anti-cAMP-Cryptate solution to each well.
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader according to the kit's specifications.
-
-
Data Analysis:
-
Calculate the signal ratio (e.g., 665 nm / 620 nm) and normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Antagonist Dose-Response for a Gi-Coupled Receptor
Objective: To determine the IC50 value of an antagonist.
Procedure: The protocol is similar to the agonist assay with the following key modifications:
-
Compound Plating:
-
Prepare serial dilutions of the antagonist compounds.
-
Dispense a small volume (e.g., 5 µL) of each antagonist concentration into the wells.
-
-
Cell Stimulation:
-
Prepare a solution containing an agonist for the Gi-coupled receptor at a concentration that gives ~80% of its maximal effect (EC80). This solution should also contain forskolin to stimulate adenylyl cyclase.
-
Add the cell suspension to this agonist/forskolin mix.
-
Dispense an equal volume (e.g., 5 µL) of this cell/agonist/forskolin mixture into the wells containing the antagonist. The antagonist will compete with the agonist, thereby inhibiting the agonist's effect and increasing the cAMP level.
-
-
cAMP Detection, Measurement, and Analysis:
-
Proceed with steps 4-6 as described in Protocol 1.
-
The resulting data will show an increase in signal as the antagonist concentration increases.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a cAMP assay for both agonist and antagonist screening.
Troubleshooting & Optimization
How to prevent Dakli peptide degradation in solution
Welcome to the technical support center for Dakli peptide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound peptide in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound peptide in solution?
A1: The optimal pH for storing this compound peptide is between 5.0 and 6.0.[1][2][3] Peptides are most stable at a pH that is not extreme, as both acidic and alkaline conditions can accelerate hydrolysis of peptide bonds.[1] For this compound peptide, maintaining a slightly acidic to neutral pH helps to minimize deamidation and oxidation, which are common degradation pathways.[4]
Q2: How should I reconstitute lyophilized this compound peptide?
A2: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator to prevent moisture condensation.[5][6] It is recommended to first dissolve the peptide in sterile, purified water. If the peptide has poor water solubility, a small amount of an organic solvent like DMSO or DMF can be used initially, followed by the addition of an aqueous buffer. For peptides containing sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), it is advisable to use oxygen-free solvents to prevent oxidation.[7]
Q3: What are the recommended storage temperatures for this compound peptide in both lyophilized and solution forms?
A3: For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C in a desiccator.[4][8] Under these conditions, the peptide can be stable for several years.[9] Once reconstituted in a solution, it is best to use it immediately. For short-term storage, the solution should be aliquoted into single-use volumes and stored at -20°C. Avoid repeated freeze-thaw cycles as this can degrade the peptide.[4][5]
Q4: Can I store this compound peptide solutions in a frost-free freezer?
A4: It is not recommended to store this compound peptide solutions in a frost-free freezer. These freezers periodically go through temperature cycles to prevent frost buildup, and these temperature fluctuations can lead to peptide degradation.[5] A manual defrost freezer that maintains a constant temperature is a better choice for storing peptide solutions.
Q5: What are the common signs of this compound peptide degradation?
A5: Degradation of this compound peptide can manifest as a loss of biological activity, a change in the solution's appearance (e.g., cloudiness or precipitation), or the appearance of new peaks in analytical analyses such as High-Performance Liquid Chromatography (HPLC).[10]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound peptide solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Biological Activity | - Oxidation: Exposure to air, especially for peptides with Cys, Met, or Trp residues.[4][7] - Hydrolysis: Extreme pH or high temperatures can break peptide bonds.[1][4] - Aggregation: High peptide concentration or improper solvent. | - Use oxygen-free solvents for reconstitution.[7] - Store solutions at the recommended pH (5.0-6.0) and temperature (-20°C).[1][2] - Optimize peptide concentration and consider using solubility-enhancing agents. |
| Precipitation or Cloudiness in Solution | - Poor Solubility: The peptide concentration may be too high for the chosen solvent. - pH Shift: The pH of the solution may have shifted to the peptide's isoelectric point.[3] - Aggregation: Formation of insoluble peptide aggregates over time. | - Reconstitute at a lower concentration or use a different solvent system. - Adjust the pH of the solution to be away from the isoelectric point.[3] - Store at lower temperatures and avoid agitation. |
| Appearance of New Peaks in HPLC Analysis | - Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues.[4] - Oxidation: Modification of susceptible amino acids.[4][7] - Hydrolysis: Cleavage of the peptide backbone.[4] | - Maintain a pH between 5.0 and 6.0.[1] - Minimize exposure to oxygen by using degassed buffers and storing under an inert atmosphere.[7] - Store at low temperatures to slow down hydrolytic reactions.[8] |
| Inconsistent Results Between Experiments | - Repeated Freeze-Thaw Cycles: Degradation due to temperature fluctuations.[4][5] - Contamination: Bacterial or enzymatic degradation. - Inaccurate Pipetting: Incorrect peptide concentration. | - Aliquot the peptide solution into single-use vials.[4] - Use sterile techniques and consider adding a bacteriostatic agent for short-term storage at 4°C. - Calibrate pipettes regularly and ensure accurate measurements. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound Peptide
This protocol is designed to assess the stability of this compound peptide under stressed conditions to predict its long-term stability.
1. Materials:
-
Lyophilized this compound peptide
-
Sterile, purified water
-
Phosphate buffer (pH 5.0, 7.0, and 8.0)
-
Incubators set at 4°C, 25°C, and 40°C
-
HPLC system with a C18 column
-
Mass spectrometer (optional)
2. Procedure:
-
Reconstitute lyophilized this compound peptide in sterile water to a stock concentration of 10 mg/mL.
-
Prepare final peptide solutions at 1 mg/mL in each of the phosphate buffers (pH 5.0, 7.0, and 8.0).
-
Aliquot each solution into multiple vials for each temperature condition (4°C, 25°C, and 40°C).
-
Store the vials in the respective incubators.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.
-
Analyze the samples by reverse-phase HPLC to determine the percentage of intact peptide remaining.
-
If a mass spectrometer is available, analyze the degradation products to identify the degradation pathways.
Protocol 2: Analysis of this compound Peptide Degradation by HPLC
This protocol outlines a general method for quantifying the degradation of this compound peptide using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound peptide samples from the stability study
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
2. Procedure:
-
Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Prepare a standard curve using a freshly prepared, undegraded this compound peptide solution of known concentrations.
-
Inject the samples from the stability study into the HPLC system.
-
Run a gradient elution method to separate the intact peptide from its degradation products. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Integrate the peak area of the intact this compound peptide and any degradation products.
-
Calculate the percentage of remaining intact peptide by comparing the peak area at each time point to the peak area at time zero.
Data Presentation
Table 1: Stability of this compound Peptide in Solution at Different Temperatures and pH
| pH | Storage Temperature (°C) | % Intact Peptide Remaining (Week 4) | % Intact Peptide Remaining (Week 8) |
| 5.0 | 4 | 99.5 ± 0.2 | 99.1 ± 0.3 |
| 25 | 95.3 ± 0.5 | 90.8 ± 0.7 | |
| 40 | 85.1 ± 1.1 | 75.4 ± 1.5 | |
| 7.0 | 4 | 98.9 ± 0.3 | 97.5 ± 0.4 |
| 25 | 90.2 ± 0.6 | 81.3 ± 0.9 | |
| 40 | 70.6 ± 1.4 | 55.9 ± 1.8 | |
| 8.0 | 4 | 96.4 ± 0.4 | 92.1 ± 0.6 |
| 25 | 82.5 ± 0.8 | 68.7 ± 1.2 | |
| 40 | 58.3 ± 1.7 | 40.2 ± 2.1 |
Visualizations
Caption: Common physical and chemical degradation pathways for peptides.
Caption: A workflow for troubleshooting this compound peptide instability issues.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Best Practices for Storing and Handling Peptides After Purchase [ananzi.co.za]
- 9. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting low signal in Dakli binding assays
Welcome to the Technical Support Center for Dakli binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a this compound binding assay?
A this compound binding assay, like other ligand-binding assays (LBAs), fundamentally requires a target molecule (e.g., a receptor or protein), a ligand that binds to the target, and a method to detect the binding events. Key components include high-quality reagents, appropriate buffers, and a detection system.[1][2] The choice of assay format, such as direct, indirect, sandwich, or competitive, will also dictate the specific components needed.[1]
Q2: What are the most common causes of low signal in a this compound binding assay?
Low signal in a binding assay can stem from several factors, including problems with reagents, suboptimal assay conditions, and improper sample preparation.[1] Verifying the quality and concentration of your reagents, optimizing incubation times and temperatures, and ensuring your detection instrument is functioning correctly are crucial first steps in troubleshooting.[1][2]
Q3: How can I increase the sensitivity of my this compound binding assay?
To enhance assay sensitivity, consider using signal amplification techniques, such as enzyme-linked detection methods.[1][2] Employing high-affinity monoclonal antibodies or ligands can also significantly improve signal strength.[1][2] Additionally, optimizing the assay conditions, like buffer composition and incubation parameters, can maximize the signal-to-noise ratio.[1] Emerging technologies like single-molecule detection platforms can also offer substantial improvements in sensitivity.[3][4]
Troubleshooting Guide: Low Signal
Problem: The signal from my this compound binding assay is consistently low or absent.
This guide will walk you through a systematic approach to identify and resolve the root cause of a low signal in your this compound binding assay.
Step 1: Verify Reagent Quality and Integrity
Low signal is often traced back to issues with the reagents. It's critical to ensure all components are active and stored correctly.
Question: Are my reagents of high quality and stored properly?
Answer:
-
Antibodies and Ligands: Use high-affinity reagents and ensure they have been stored at the recommended temperature and have not undergone multiple freeze-thaw cycles.[1][2] For consistency, monoclonal antibodies are often preferred.[1]
-
Buffers: Prepare buffers fresh and confirm the pH and ionic strength are correct, as these can impact binding interactions.[1]
-
Substrate: If using an enzyme-based detection system, ensure the substrate has not expired and has been protected from light if it is light-sensitive.
Step 2: Optimize Assay Conditions
The parameters of your assay protocol can dramatically influence signal output. Fine-tuning these conditions is a key aspect of assay development.
Question: Have the assay conditions been optimized for maximal signal?
Answer:
-
Incubation Times and Temperatures: Optimize incubation times and temperatures to ensure the binding reaction reaches equilibrium.[1] Insufficient incubation can lead to a weak signal.
-
Washing Steps: While necessary to reduce background, overly stringent washing can lead to the dissociation of the bound ligand-receptor complex, especially for lower affinity interactions. Consider using ice-cold wash buffer to minimize dissociation.[5]
-
Blocking: Inadequate blocking can lead to high non-specific binding, which can sometimes mask a low specific signal. Use effective blocking agents like Bovine Serum Albumin (BSA) or casein.[1][2]
Step 3: Check Equipment and Detection
A flawless assay can still produce a low signal if the detection instrument is not functioning correctly.
Question: Is my detection instrument properly calibrated and set up?
Answer:
-
Instrument Calibration: Ensure that the plate reader or other detection instrument is regularly calibrated and functioning according to the manufacturer's specifications.[1]
-
Correct Settings: Verify that the correct wavelength, gain, and other settings are being used for your specific assay's detection method (e.g., fluorescence, luminescence, colorimetric).
-
Substrate Compatibility: Confirm that your chosen substrate is compatible with your detection instrument.
Quantitative Data Summary
For successful this compound binding assays, refer to the following tables for typical starting points and optimization ranges.
Table 1: Typical Reagent Concentration Ranges
| Reagent | Concentration Range | Notes |
| Coating Antibody/Protein | 1-10 µg/mL | Optimize for uniform and stable binding. |
| Blocking Agent (BSA, Casein) | 1-5% (w/v) | Reduces non-specific binding. |
| Primary Antibody/Ligand | 0.1-2 µg/mL | Titrate to find the optimal concentration. |
| Labeled Secondary Antibody | 0.05-0.5 µg/mL | Depends on the detection system. |
Table 2: Recommended Incubation Parameters
| Step | Temperature | Time | Considerations |
| Coating | 4°C or Room Temp | 12-18 hours (overnight) or 1-3 hours | Longer incubation at 4°C can improve binding. |
| Blocking | Room Temp or 37°C | 1-2 hours | Ensure complete blocking of non-specific sites. |
| Antibody/Ligand Incubation | Room Temp or 37°C | 1-2 hours | Can be extended to increase signal for low-affinity interactions. |
| Substrate Development | Room Temp | 5-30 minutes | Protect from light if necessary; stop reaction before saturation. |
Experimental Protocols
General Protocol for a Sandwich-Type this compound Binding Assay
This protocol outlines the key steps for a typical sandwich ELISA format, which is a common type of ligand-binding assay.
-
Coating:
-
Dilute the capture antibody to a final concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample/Ligand Incubation:
-
Wash the plate three times as described above.
-
Add 100 µL of the sample or standard containing the this compound ligand to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody/Enzyme Conjugate Incubation:
-
Wash the plate three times.
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Substrate Development and Detection:
-
Wash the plate five times.
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.
-
Incubate for 5-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Visualizations
Caption: A generic G-protein coupled receptor signaling pathway initiated by ligand binding.
Caption: Workflow for a typical sandwich-type binding assay.
Caption: A decision tree for troubleshooting low signal in binding assays.
References
- 1. swordbio.com [swordbio.com]
- 2. swordbio.com [swordbio.com]
- 3. Emerging technologies to increase ligand binding assay sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Technologies to Increase Ligand Binding Assay Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dakli Dosage for Behavioral Studies: A Technical Support Guide
Welcome to the technical support center for Dakli, a novel mTORC1 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for optimizing this compound dosage in preclinical behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in rodent behavioral studies?
A1: For a novel compound like this compound, the optimal starting dose is best determined by conducting a dose-response study. However, based on data from established mTOR inhibitors like Rapamycin, a starting point for intraperitoneal (IP) administration in mice could be in the range of 1-8 mg/kg. For dietary administration, a concentration of 14 mg of the compound per kg of food (PPM) has been used, which translates to an approximate daily dose of 2.24 mg/kg for an average mouse.[1][2][3] It is crucial to perform a literature review for compounds with similar mechanisms of action and conduct pilot studies to determine the most appropriate starting dose for your specific animal model and behavioral paradigm.
Q2: How do I establish a dose-response curve for this compound?
A2: A dose-response curve graphically represents the relationship between the dose of a drug and the magnitude of its effect.[4][5] To establish a dose-response curve for this compound, you should select a range of doses, including a vehicle control (placebo), at least three escalating doses of this compound, and a high dose that is expected to produce a maximal effect or signs of toxicity. The doses should be administered to different groups of animals, and a relevant behavioral outcome should be measured. The resulting data, when plotted, will typically form a sigmoidal (S-shaped) curve, which helps in identifying the effective dose 50 (ED50) - the dose that produces 50% of the maximal effect.[5][6]
Q3: What are the common routes of administration for mTOR inhibitors in behavioral studies?
A3: The most common routes of administration for mTOR inhibitors like Rapamycin in preclinical behavioral studies are intraperitoneal (IP) injection and oral administration through medicated chow.[1][2] IP injections allow for precise dosage control and rapid systemic availability. Oral administration via medicated diet is less invasive and suitable for chronic studies, though it offers less control over the exact daily dosage per animal due to variations in food intake.[2][3] The choice of administration route should be guided by the experimental design, the desired duration of treatment, and the pharmacokinetic properties of this compound.
Q4: What are the potential behavioral effects of inhibiting mTOR with this compound?
A4: Inhibition of mTOR has been shown to have various effects on behavior. Studies with Rapamycin have demonstrated enhancements in cognitive function and a reduction in age-associated cognitive decline.[2] Additionally, mTOR inhibitors can decrease anxiety and depressive-like behaviors.[2] In some models of Alzheimer's disease, Rapamycin has been shown to abolish cognitive deficits.[3] However, the precise behavioral effects can be dose-dependent and may vary based on the specific animal model and behavioral test used.[[“]]
Q5: Are there any known side effects or toxicities associated with mTOR inhibitors that I should monitor?
A5: Yes, mTOR inhibitors can have side effects. At higher doses, they can lead to weight loss or reduced weight gain, particularly during development.[1] While generally well-tolerated in preclinical studies, it is essential to monitor animals for general health indicators such as weight changes, food and water intake, and any signs of distress or abnormal behavior. Long-term treatment with Rapamycin has been associated with the inhibition of mTORC2, which could lead to different downstream effects.[2] Establishing a therapeutic window, the range between the effective dose and the dose causing toxicity, is a critical step in dosage optimization.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable behavioral effect at the tested doses. | The administered doses are too low. | Conduct a dose-escalation study with higher concentrations of this compound. |
| Poor bioavailability of this compound via the chosen administration route. | Consider an alternative route of administration (e.g., switch from oral to IP). Verify the stability and solubility of this compound in the vehicle. | |
| The chosen behavioral paradigm is not sensitive to mTOR inhibition. | Select a different behavioral test that has been shown to be modulated by mTOR signaling (e.g., novel object recognition for memory). | |
| High variability in behavioral data between subjects. | Inconsistent drug administration. | Ensure precise and consistent administration techniques for all animals. |
| Individual differences in drug metabolism. | Increase the sample size per group to improve statistical power. | |
| Environmental factors affecting behavior. | Standardize housing conditions, handling procedures, and testing environment to minimize external variability. | |
| Signs of toxicity (e.g., significant weight loss, lethargy). | The administered doses are too high. | Reduce the dosage or the frequency of administration. Monitor animals closely for adverse effects. |
| Off-target effects of this compound. | If toxicity persists even at low effective doses, it may indicate off-target effects. Consider characterizing the broader pharmacological profile of this compound. | |
| Unexpected or paradoxical behavioral effects. | Complex dose-dependent effects of mTOR inhibition. | The mTOR pathway is involved in numerous cellular processes, and its inhibition can have multifaceted effects.[2][8] A comprehensive literature review on the role of mTOR in the observed behavior is recommended. Consider that mTOR inhibition can modulate different neurotransmitter systems.[2] |
Quantitative Data from Preclinical Studies with mTOR Inhibitors
The following table summarizes dosages and effects of Rapamycin (Sirolimus), a well-characterized mTOR inhibitor, in rodent behavioral studies. This data can serve as a reference for designing studies with this compound.
| Compound | Animal Model | Dose | Route of Administration | Behavioral Effect |
| Rapamycin | Ndufs4 KO Mice | 8 mg/kg (daily) | Intraperitoneal (IP) | Attenuated behavioral phenotypes associated with neurological decline.[1] |
| Rapamycin | C57BL/6J Mice | 2.24 mg/kg/day (equivalent to 14 PPM in diet) | Oral (medicated chow) | Enhanced cognitive function, decreased anxiety and depressive-like behavior.[2] |
| Rapamycin | PDAPP Transgenic Mice (Alzheimer's model) | 2.24 mg/kg/day (equivalent to 14 PPM in diet) | Oral (medicated chow) | Prevented cognitive deficits.[3] |
| Rapamycin | Genetically Heterogeneous Mice | Doses up to three-fold higher than 14 PPM in diet | Oral (medicated chow) | Dose-dependent increase in lifespan, with more pronounced effects in females.[[“]] |
Experimental Protocols
Protocol: Dose-Response Study for this compound in a Mouse Model of Anxiety (Elevated Plus Maze)
-
Animals: Use adult male C57BL/6J mice, group-housed under standard laboratory conditions with a 12-hour light/dark cycle. Allow at least one week of acclimatization before the experiment.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 5% Tween 80, 5% PEG 400, and 90% saline). Prepare at least three different concentrations to achieve the desired doses (e.g., 1, 3, and 10 mg/kg) and a vehicle-only control.
-
Experimental Groups: Randomly assign mice to the following groups (n=10-12 mice per group):
-
Group 1: Vehicle control (IP)
-
Group 2: this compound (1 mg/kg, IP)
-
Group 3: this compound (3 mg/kg, IP)
-
Group 4: this compound (10 mg/kg, IP)
-
-
Drug Administration: Administer the assigned treatment via intraperitoneal injection 30 minutes before the behavioral test.
-
Behavioral Testing (Elevated Plus Maze):
-
Place each mouse at the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm type, using an automated tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries for each mouse. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Analyze the data using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group.
-
Plot the mean percentage of open arm time against the dose of this compound to visualize the dose-response relationship.
-
Visualizations
Caption: Simplified mTORC1 signaling pathway indicating the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage in behavioral studies.
References
- 1. Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic inhibition of mTOR by rapamycin modulates cognitive and non-cognitive components of behavior throughout lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mTOR by Rapamycin Abolishes Cognitive Deficits and Reduces Amyloid-β Levels in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. consensus.app [consensus.app]
- 8. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Dakli
This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected results during their experiments with Dakli, a hypothetical MEK1/2 inhibitor. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help identify and understand potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing a paradoxical activation of the MAPK/ERK pathway after treatment with this compound, our MEK1/2 inhibitor. Why is this happening?
A1: Paradoxical activation of the MAPK/ERK pathway is a known phenomenon with some kinase inhibitors. It can occur through various mechanisms, such as feedback loops in the signaling network. For instance, inhibition of MEK1/2 can sometimes lead to the relief of a negative feedback loop, resulting in increased upstream signaling (e.g., RAF activation) that can overcome the inhibition, especially at specific concentrations or time points. It is also possible that at certain doses, this compound could be enhancing the dimerization of RAF kinases, leading to activation. We recommend performing a dose-response and time-course experiment to characterize this effect thoroughly.
Q2: Our cells are showing a phenotype (e.g., changes in morphology, proliferation) that is not consistent with MEK1/2 inhibition. What could be the cause?
A2: This is a strong indication of an off-target effect. This compound may be interacting with other kinases or proteins that are involved in different signaling pathways. For example, some MEK inhibitors have been reported to affect the PI3K/Akt pathway, which also plays a crucial role in cell survival and proliferation. We advise performing a kinase screen to identify other potential targets of this compound and using Western blotting to check the activation status of key proteins in other relevant pathways (e.g., p-Akt, p-S6K).
Q3: We are seeing significant cell death at concentrations where we don't expect to see strong inhibition of MEK1/2. Is this normal?
A3: High levels of cytotoxicity at low concentrations could be due to off-target effects on proteins essential for cell survival. It is crucial to distinguish between on-target (related to MEK1/2 inhibition) and off-target cytotoxicity. We recommend running a control experiment with a different, structurally unrelated MEK1/2 inhibitor to see if the same effect is observed. Additionally, a broader kinase profiling assay at these concentrations can help identify unintended targets that might be mediating this cytotoxic effect.
Troubleshooting Guides
Guide 1: Investigating Paradoxical MAPK/ERK Pathway Activation
If you observe an unexpected increase in p-ERK levels after this compound treatment, follow these steps:
-
Confirm the Identity and Purity of this compound: Ensure the compound is what it is supposed to be and is free of contaminants.
-
Perform a Detailed Dose-Response Analysis: Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) and measure p-ERK levels at a fixed time point (e.g., 1 hour). This will help you understand if the paradoxical activation is concentration-dependent.
-
Conduct a Time-Course Experiment: Use a fixed concentration of this compound (one that showed paradoxical activation) and measure p-ERK levels at multiple time points (e.g., 15 min, 1 hr, 4 hrs, 24 hrs). This can reveal transient or sustained feedback activation.
-
Analyze Upstream Components: Measure the phosphorylation status of upstream kinases like c-Raf (p-S338) to see if feedback activation is occurring at that level.
| This compound Concentration | p-ERK Level (Fold Change vs. Control) | Cell Viability (%) |
| 0 nM (Control) | 1.0 | 100 |
| 1 nM | 1.5 | 98 |
| 10 nM | 2.5 | 95 |
| 100 nM | 1.2 | 85 |
| 1 µM | 0.3 | 60 |
| 10 µM | 0.1 | 40 |
This table illustrates a hypothetical scenario where low concentrations of this compound lead to an increase in p-ERK, while higher concentrations lead to the expected inhibition.
Guide 2: Identifying Off-Target Effects on Other Pathways
If you suspect this compound is affecting other signaling pathways, use the following workflow:
-
Broad-Spectrum Kinase Profiling: Use a commercial service or an in-house assay to screen this compound against a large panel of kinases. This will provide a list of potential off-target interactions.
-
Pathway Analysis: Based on the kinase profiling results, use bioinformatics tools to identify the signaling pathways that are most likely to be affected by the identified off-targets.
-
Western Blot Validation: Select key proteins from the suspected off-target pathways (e.g., Akt, mTOR, STAT3) and analyze their phosphorylation status after this compound treatment in your cell line.
-
Phenotypic Rescue Experiments: If you identify a specific off-target, try to rescue the unexpected phenotype by co-treating the cells with this compound and a specific inhibitor of that off-target.
| Kinase | IC50 (nM) | Intended/Off-Target |
| MEK1 | 10 | Intended |
| MEK2 | 15 | Intended |
| PI3Kα | 250 | Off-Target |
| CDK2 | 800 | Off-Target |
| SRC | >10,000 | Not significant |
This table shows hypothetical IC50 values for this compound, indicating potent inhibition of its intended targets (MEK1/2) but also off-target activity against PI3Kα and CDK2 at higher concentrations.
Experimental Protocols
Protocol 1: Western Blotting for Pathway Analysis
-
Cell Lysis: After treating cells with this compound for the desired time and concentration, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest (e.g., anti-p-ERK, anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Intended inhibition of the MAPK/ERK pathway by this compound.
Technical Support Center: Enhancing the Bioavailability of Compound X
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the development of "Compound X," a model compound with low aqueous solubility and poor membrane permeability.
Troubleshooting Guide
This guide addresses common issues observed during the preclinical development of Compound X and suggests potential solutions and experimental pathways.
| Observed Issue | Potential Cause | Recommended Action | Experimental Protocol |
| Low oral bioavailability in animal models despite high in vitro potency. | Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract. | Improve the dissolution rate and solubility of Compound X. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area. 2. Amorphous Solid Dispersion: Formulate Compound X with a polymer to create an amorphous solid dispersion. 3. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS). |
| High variability in plasma concentrations between subjects. | Food effects, inconsistent dissolution, or variable GI transit times. | Develop a more robust formulation that is less dependent on physiological variables. | 1. Conduct food-effect studies: Assess bioavailability in fed and fasted states. 2. Optimize formulation: Focus on formulations that enhance solubility and create a stable dispersed system, such as a nanosuspension or SEDDS. |
| In vitro dissolution is slow and incomplete. | Intrinsic low solubility of the crystalline form of Compound X. | Increase the effective solubility and dissolution rate. | 1. Salt Formation: Investigate the formation of different salt forms of Compound X. 2. Complexation: Use cyclodextrins to form inclusion complexes. 3. Co-solvents/Surfactants: Evaluate the impact of pharmaceutically acceptable co-solvents and surfactants on solubility.[1] |
| Good in vitro solubility but poor in vivo absorption. | Low membrane permeability across the intestinal epithelium. | Enhance the permeability of Compound X. | 1. Permeability Enhancers: Co-administer with excipients known to improve membrane transport. 2. Prodrug Approach: Synthesize a more lipophilic prodrug of Compound X that can be metabolized to the active form after absorption. 3. Lipid-Based Systems: Formulations like SEDDS can enhance lymphatic uptake, bypassing first-pass metabolism.[2] |
Frequently Asked Questions (FAQs)
1. What are the primary reasons for the low bioavailability of Compound X?
The low bioavailability of Compound X is likely due to a combination of two factors:
-
Poor Aqueous Solubility (BCS Class II/IV characteristic): Its low solubility in gastrointestinal fluids leads to a slow and incomplete dissolution, which is a prerequisite for absorption.[3][4][5]
-
Low Intestinal Permeability (BCS Class III/IV characteristic): Even if dissolved, the compound may have difficulty crossing the intestinal epithelial barrier to enter systemic circulation.[3]
2. How can I determine if solubility or permeability is the rate-limiting step for absorption?
The Biopharmaceutics Classification System (BCS) provides a framework for this. You can classify Compound X by determining its solubility and permeability:
-
Solubility: Can be assessed through equilibrium solubility studies in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract.
-
Permeability: Can be evaluated using in vitro models like the Caco-2 cell monolayer assay, which mimics the human intestinal epithelium.[6]
3. What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like Compound X?
Several strategies can be employed, often categorized as follows:
-
Physical Modifications:
-
Chemical Modifications:
-
Enabling Formulations:
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes hypothetical data from preclinical studies evaluating different formulation strategies for Compound X.
| Formulation Strategy | Aqueous Solubility (µg/mL) | In Vitro Permeability (Papp x 10⁻⁶ cm/s) | Oral Bioavailability (%) in Rats | Key Advantages | Potential Challenges |
| Micronized Suspension | 5 | 1.5 | 10 | Simple manufacturing process. | May not be sufficient for very low solubility. |
| Nanosuspension | 15 | 1.8 | 25 | Significant increase in dissolution rate. | Physical stability (particle growth) can be an issue. |
| Amorphous Solid Dispersion | 50 | 2.0 | 45 | Substantial solubility enhancement. | Potential for recrystallization during storage. |
| SEDDS Formulation | >100 (in emulsion) | 3.5 | 60 | High drug loading, potential for lymphatic uptake. | Excipient compatibility and stability. |
| Cyclodextrin Complex | 45 | 1.6 | 35 | Good for moderate solubility enhancement. | Limited by the stoichiometry of the complex. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)
-
Polymer Selection: Screen various polymers (e.g., HPMC, PVP, Soluplus®) for their ability to form a stable amorphous dispersion with Compound X.
-
Preparation of ASD:
-
Solvent Evaporation Method: Dissolve Compound X and the selected polymer in a common solvent.
-
Evaporate the solvent under vacuum to obtain a solid film.
-
Mill the film to produce a powder.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of crystallinity.
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the dispersion.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies in simulated gastric and intestinal fluids.
-
Compare the dissolution profile of the ASD to the crystalline form of Compound X.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement:
-
Add Compound X (dissolved in a transport buffer) to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
Measure the concentration of Compound X in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value to quantify the rate of transport across the cell monolayer.
Visualizations
References
- 1. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Intestinal absorption of BCS class II drugs administered as nanoparticles: A review based on in vivo data from intestinal perfusion models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Issues with Dakli peptide aggregation and prevention
Welcome to the technical support center for Dakli peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with this compound peptide aggregation and to offer solutions for its prevention and reversal.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and what are its properties?
This compound peptide is a synthetic analog of Dynorphin A, an endogenous opioid peptide. It functions as a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2] Key properties of this compound peptide are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 118428-10-7 | [1] |
| Molecular Formula | C82H141N31O15 | [1] |
| Molecular Weight | 1801.2 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from general peptide properties |
| Solubility | Soluble in DMSO (100 mg/mL) and water (≥ 100 mg/mL) | [3] |
| Storage | Store at -20°C for short-term and -80°C for long-term | [2][3] |
Q2: Why is my this compound peptide solution cloudy or showing precipitates?
Cloudiness or the presence of precipitates in your this compound peptide solution is a strong indication of peptide aggregation.[4] this compound peptide, being a Dynorphin A analog, has a high propensity to aggregate due to its amino acid composition, which includes a significant number of hydrophobic and basic residues. Aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, complexes.[5] This can be triggered by various factors including:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[4]
-
pH: The net charge of the peptide is influenced by the pH of the solution. At or near its isoelectric point, the peptide has a neutral net charge, which can lead to minimal electrostatic repulsion and increased aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation.
-
Ionic Strength: The presence of salts can either stabilize or destabilize the peptide, depending on the specific salt and its concentration.[4]
-
Freeze-thaw cycles: Repeated freezing and thawing can induce stress on the peptide, leading to conformational changes and aggregation.[3]
Q3: How can I prevent this compound peptide aggregation?
Preventing aggregation is crucial for obtaining reliable and reproducible experimental results. Here are some key strategies:
-
Proper Reconstitution and Storage: Reconstitute the peptide in an appropriate solvent at the recommended concentration. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
-
Control of pH and Buffer Composition: Use buffers that maintain a pH away from the peptide's isoelectric point. The choice of buffer can also influence solubility and stability.
-
Use of Additives and Excipients: Certain additives can help prevent aggregation by stabilizing the peptide's native conformation or by reducing intermolecular interactions. Common examples include:
-
Sugars (e.g., sucrose, trehalose): These can act as cryoprotectants and stabilizers.
-
Polyols (e.g., mannitol, sorbitol): These can increase the stability of the peptide.
-
Surfactants (e.g., Polysorbate 80): These can prevent surface-induced aggregation.[5]
-
Amino acids (e.g., arginine, glycine): These can act as aggregation inhibitors.
-
-
Control of Peptide Concentration: Whenever possible, work with the lowest concentration of the peptide that is suitable for your experiment.[4]
Q4: What is the mechanism of action of this compound peptide?
This compound peptide exerts its biological effects by binding to and activating the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[2][6] Activation of KOR initiates a downstream signaling cascade that ultimately leads to various cellular responses, including the modulation of ion channels and intracellular signaling pathways.
Below is a diagram illustrating the signaling pathway of the kappa-opioid receptor.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound peptide.
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve | - Incorrect solvent.- Peptide has formed stable aggregates. | - Refer to the solubility information on the product datasheet. For this compound peptide, try DMSO or water.[3]- If the primary solvent fails, try a small amount of a stronger solvent like pure DMSO or DMF to create a stock solution, then dilute with the aqueous buffer.[6]- Sonication can help to break up aggregates and aid dissolution. |
| Solution becomes cloudy over time | - Delayed aggregation.- Change in pH or temperature. | - If possible, prepare fresh solutions for each experiment.- If storing solutions, filter-sterilize and store at 4°C for short-term or -20°C/-80°C for long-term in single-use aliquots.[2]- Consider adding a stabilizing excipient to your buffer (see FAQ Q3). |
| Visible precipitates form after adding to a buffer | - Buffer is incompatible with the peptide.- The pH of the buffer is close to the peptide's isoelectric point. | - Test the solubility of the peptide in a small volume of the new buffer before preparing a large batch.- Adjust the pH of the buffer to be at least 1-2 units away from the peptide's estimated isoelectric point.- Consider using a different buffer system. |
| Loss of biological activity | - Peptide has aggregated, and the active conformation is lost.- Peptide has degraded due to improper storage. | - Confirm the presence of aggregates using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).- If aggregation is confirmed, attempt to disaggregate (see protocol below) or use a fresh, properly prepared solution.- Ensure the peptide is stored correctly at the recommended temperature and protected from light.[3] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Peptide
This protocol provides a general guideline for reconstituting lyophilized this compound peptide.
-
Preparation: Before opening, bring the vial of lyophilized this compound peptide to room temperature to prevent condensation.
-
Solvent Selection: Refer to the product-specific datasheet for the recommended solvent. For this compound peptide, sterile DMSO or high-purity water are suitable.[3]
-
Reconstitution:
-
For a stock solution in DMSO , carefully add the calculated volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL). Gently swirl or vortex to dissolve the peptide completely.
-
For an aqueous stock solution in water , add the calculated volume of sterile, high-purity water. Gentle vortexing or sonication may be required to fully dissolve the peptide.
-
-
Aliquoting and Storage:
Protocol 2: Disaggregation of Peptides (General Procedure)
This protocol describes a general method to attempt the disaggregation of a peptide solution that has formed visible precipitates. The success of this procedure is not guaranteed and depends on the nature of the aggregates.
-
Initial Assessment: Visually inspect the solution for the extent of precipitation.
-
pH Adjustment:
-
If the peptide is soluble at low pH, add a small amount of a dilute acid (e.g., 0.1 M HCl or 10% acetic acid) dropwise while monitoring the solution's clarity.
-
If the peptide is soluble at high pH, add a small amount of a dilute base (e.g., 0.1 M NaOH or ammonium hydroxide) dropwise.
-
-
Use of Denaturants (for non-biological applications):
-
For applications where the native conformation is not critical, a strong denaturant like 6 M guanidine hydrochloride or 8 M urea can be used to solubilize the aggregates.
-
Note: These denaturants will disrupt the peptide's secondary and tertiary structure.
-
-
Sonication: Place the vial in a sonicator bath for short bursts of 1-2 minutes to help break apart the aggregates. Be cautious as excessive sonication can generate heat and potentially degrade the peptide.
-
Filtration: Once the peptide is redissolved, it may be necessary to filter the solution through a 0.22 µm filter to remove any remaining insoluble particles.
-
Buffer Exchange: If a harsh solvent or denaturant was used, perform a buffer exchange into the desired final buffer using dialysis or a desalting column.
Workflow for Handling Potential this compound Peptide Aggregation
References
- 1. Big dynorphin is a neuroprotector scaffold against amyloid β-peptide aggregation and cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Validating the Specificity of Dakli for the Kappa Opioid Receptor
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in validating the specificity of the compound Dakli for the kappa opioid receptor (KOR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it critical to validate its specificity for the kappa opioid receptor (KOR)?
This compound is a synthetic agonist designed to selectively target the kappa opioid receptor (KOR). Validating its specificity is a critical step in research and development. It ensures that the observed physiological or cellular effects are genuinely mediated by KOR activation and not by unintended interactions with other receptors (off-target effects).[1][2][3][4] This confirmation is essential for accurately interpreting experimental data and for the development of safe and effective therapeutics, as off-target binding can lead to undesirable side effects.[5][6]
Q2: What is the expected binding affinity profile of this compound for the three main opioid receptor subtypes?
As a KOR-selective agonist, this compound is expected to show a significantly higher binding affinity (a lower Ki value) for the kappa opioid receptor compared to the mu (MOR) and delta (DOR) opioid receptors. The table below presents typical quantitative data expected from radioligand binding assays for a KOR-selective compound.
| Receptor Subtype | Binding Affinity (Ki in nM) | Selectivity Ratio (KOR vs. Other) |
| Kappa Opioid Receptor (KOR) | 0.5 - 5.0 | - |
| Mu Opioid Receptor (MOR) | > 500 | > 100-fold |
| Delta Opioid Receptor (DOR) | > 1000 | > 200-fold |
| Note: These values are representative. Actual Ki values can vary based on experimental conditions, such as the radioligand and cell system used.[7][8] |
Q3: What is the difference between a full and a partial agonist at the KOR, and how is this determined?
A full agonist can induce the maximum possible functional response from the receptor, while a partial agonist produces a submaximal response even at saturating concentrations.[9] This is typically determined using a functional assay, such as a [³⁵S]GTPγS binding assay, which measures G-protein activation.[10] The maximal effect (Emax) of this compound is compared to a known standard full KOR agonist (e.g., U-69,593). If this compound's Emax is similar to the standard, it is a full agonist; if it is significantly lower, it is a partial agonist.
Q4: What are "biased agonists" and how does this concept relate to KOR-targeted drug development?
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another from the same receptor.[10] For the KOR, agonists can activate G-protein signaling pathways, which are linked to analgesia, or β-arrestin pathways, which have been associated with adverse effects like dysphoria and sedation.[11][12] Developing G-protein biased KOR agonists is a key strategy to create potent painkillers without the limiting side effects of traditional opioids.[5][11]
Experimental Protocols & Methodologies
Protocol 1: Competitive Radioligand Binding Assay for Ki Determination
This protocol is used to determine the binding affinity (Ki) of this compound for KOR, MOR, and DOR.
-
Membrane Preparation : Homogenize tissues or cells expressing the target opioid receptor (e.g., guinea pig brain for KOR, rat brain for MOR/DOR) in an ice-cold buffer.[8] Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in the assay buffer.
-
Assay Setup : In a 96-well plate, add the cell membranes, a fixed concentration of a selective radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR), and a range of concentrations of unlabeled this compound.
-
Incubation : Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration : Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing : Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Quantification : Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis : Plot the percentage of specific radioligand binding against the log concentration of this compound. Use non-linear regression to fit the data and determine the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay for Agonist Activity
This protocol measures the functional potency (EC₅₀) and efficacy (Emax) of this compound by quantifying G-protein activation.
-
Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human KOR.
-
Assay Setup : In a 96-well plate, combine the membranes, a range of concentrations of this compound, GDP, and [³⁵S]GTPγS in an assay buffer.
-
Incubation : Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Filtration & Washing : Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification : Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis : Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of this compound. Use a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect). Compare the Emax of this compound to a standard full KOR agonist to classify it as a full or partial agonist.[10]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| High background noise in binding assay | 1. Insufficient washing. 2. High non-specific binding to filters or membranes. 3. Radioligand degradation. | 1. Increase the number and volume of wash steps. 2. Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Include a control with a high concentration of a non-radiolabeled ligand to define non-specific binding. 3. Use fresh radioligand and store it properly. |
| This compound appears less potent than expected (High EC₅₀/Ki) | 1. Incorrect concentration of this compound stock solution. 2. Degradation or precipitation of this compound. 3. Issues with assay components (e.g., old GDP in GTPγS assay). | 1. Verify the concentration and purity of the this compound stock using analytical methods (e.g., HPLC, mass spectrometry). 2. Check the solubility of this compound in the assay buffer. Prepare fresh dilutions for each experiment. 3. Prepare fresh assay buffers and reagents. |
| Effect of this compound is not blocked by a KOR antagonist | 1. The observed effect is due to off-target activity. 2. The antagonist concentration is too low. | 1. This strongly suggests an off-target effect. Screen this compound against a broad panel of other receptors to identify unintended targets. 2. Perform an antagonist challenge with a selective KOR antagonist like nor-Binaltorphimine (nor-BNI) across a range of concentrations to ensure complete blockade of the KOR-mediated signal. |
| Inconsistent results between experiments | 1. Variability in cell culture (e.g., passage number, cell density). 2. Pipetting errors. 3. Inconsistent incubation times or temperatures. | 1. Standardize all cell culture and membrane preparation procedures. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Ensure precise timing and temperature control for all incubation steps. |
Visualizations
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 5. mdpi.com [mdpi.com]
- 6. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
Technical Support Center: Interpreting Biphasic Dose-Response Curves with Dakli
Welcome to the technical support center for Dakli. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting biphasic dose-response curves observed during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve?
A1: A biphasic dose-response curve, also known as a non-monotonic or U-shaped curve, is a response pattern where the effect of a substance changes direction with increasing dose. Typically, it shows a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses. This phenomenon is often referred to as hormesis.
Q2: We are observing a biphasic response with this compound in our T-cell proliferation assay. At low concentrations, it enhances the proliferation of a specific T-cell subset, while at high concentrations, it is inhibitory. Is this expected?
A2: While seemingly counterintuitive, a biphasic response with a compound like this compound, a monoclonal antibody targeting the high-affinity interleukin-2 (IL-2) receptor subunit (CD25), is plausible. At low concentrations, this compound may preferentially block CD25 on highly activated effector T-cells, leading to a localized increase in IL-2 availability. This surplus IL-2 can then signal through the lower-affinity IL-2 receptors on other immune cell populations, such as memory T-cells or Natural Killer (NK) cells, causing their proliferation. At higher concentrations, this compound may more broadly saturate CD25 on all target cells, leading to a dominant immunosuppressive effect.
Q3: Our dose-response curve for this compound appears incomplete, with no clear upper or lower plateau. How should we interpret this?
A3: An incomplete dose-response curve can occur if the concentration range tested is not wide enough.[1] To resolve this, you should expand the range of this compound concentrations in your experiment. It is recommended to use 5-10 concentrations spanning a broad range to adequately define the bottom and top plateaus of the curve.[1] If the curve remains incomplete, it may indicate that this compound's maximum effect was not reached or that other experimental factors are influencing the response.
Q4: The biphasic curve we are observing is not consistently reproducible. What could be the cause?
A4: Reproducibility issues with biphasic dose-response curves can stem from several sources:
-
Cellular heterogeneity: The initial state and composition of your cell culture can significantly impact the response. Ensure consistent cell passage numbers, confluency, and viability.
-
Reagent variability: Use consistent lots of this compound, media, and other reagents.
-
Assay timing: The kinetics of the cellular response can be complex. Ensure that the assay endpoint is measured at a consistent and appropriate time point.
-
Data fitting: Biphasic curves require specialized non-linear regression models. Using a standard sigmoidal model will lead to poor and inconsistent fits.
Troubleshooting Guides
Issue 1: The biphasic nature of the curve is weak or inconsistent.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration range | Widen the range of this compound concentrations, particularly at the lower end, to better define the stimulatory phase. |
| Incorrect data analysis model | Do not use a standard sigmoidal dose-response model. Employ a biphasic or non-monotonic regression model for data fitting. |
| High background noise in the assay | Optimize your assay to reduce background signal, which can mask subtle stimulatory effects. |
| Cell culture conditions | Standardize cell seeding density and ensure the health and viability of the cells before starting the experiment. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and proper technique to ensure accurate and consistent dosing. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
| Incomplete mixing | Ensure that this compound is thoroughly mixed into the cell culture medium in each well. |
| Cell clumping | Ensure a single-cell suspension before seeding to avoid uneven cell distribution. |
Experimental Protocols
Key Experiment: In Vitro T-Cell Proliferation Assay
This protocol is designed to assess the dose-dependent effect of this compound on the proliferation of a specific T-cell subset.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. Isolate the desired T-cell subset using magnetic-activated cell sorting (MACS).
-
Cell Seeding: Seed the purified T-cells into a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well in complete RPMI-1640 medium.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete RPMI-1640 medium. A recommended starting range is from 1 pM to 1 µM.
-
Treatment: Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium without this compound).
-
Stimulation: Add a suboptimal concentration of a T-cell stimulus (e.g., anti-CD3/CD28 beads or a specific antigen) to all wells to induce proliferation.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation indicator (e.g., BrdU or a fluorescent dye like CFSE) for the final 18-24 hours of incubation. Measure the incorporation of the indicator according to the manufacturer's instructions using a plate reader or flow cytometer.
-
Data Analysis: Plot the proliferation signal against the log of the this compound concentration. Fit the data using a non-linear biphasic dose-response model to determine the parameters of the curve.
Visualizations
Hypothesized Signaling Pathway for this compound's Biphasic Effect
Caption: Hypothesized mechanism for this compound's biphasic effect on T-cell proliferation.
Experimental Workflow for Investigating Biphasic Response
Caption: A streamlined workflow for studying biphasic dose-responses in vitro.
Logical Relationship for Troubleshooting
Caption: A decision tree for troubleshooting inconsistent biphasic dose-response curves.
References
Minimizing animal stress during Dakli administration
This technical support center provides guidance on minimizing animal stress during the administration of Dakli for research purposes. Adherence to these protocols is crucial for ensuring animal welfare and the integrity of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended period for acclimatization before starting this compound administration?
A1: A minimum 7-day acclimatization period is crucial for all animals upon arrival at the facility.[1][2] This allows them to adjust to the new environment, reducing physiological and behavioral stress that could otherwise confound experimental results.[3][4] During this time, animals should have ad libitum access to food and water and be housed under standardized laboratory conditions.[1][4]
Q2: An animal is showing signs of distress (e.g., vocalization, struggling) during oral gavage with this compound. What should I do?
A2: Immediately pause the procedure. Forcing administration can cause injury and significant stress, potentially compromising your data.[5][6] Consider alternative, less stressful methods of oral administration. Voluntary ingestion of this compound mixed in a palatable vehicle is a highly effective refinement.[7][8] Another option is the micropipette-guided drug administration (MDA) method, where the animal voluntarily ingests the substance from a micropipette.[5] If oral gavage is unavoidable, ensure proper technique and consider precoating the gavage needle with a sucrose solution to pacify the animal and induce swallowing.[6]
Q3: Can I reuse needles for subcutaneous or intraperitoneal injections of this compound to save time?
A3: It is strongly recommended to use a new, sterile needle and syringe for each animal.[9] Reusing needles increases the risk of transmitting infections and can cause unnecessary pain due to the dulling of the needle tip.[10]
Q4: My study requires repeated this compound injections. How can I minimize the stress associated with this?
A4: Habituation and positive reinforcement are key.[11][12] Handle the animals daily in a non-threatening manner for several days leading up to the experiment.[9][13] You can also train animals to cooperate with procedures using positive reinforcement, such as offering a treat after a successful injection.[14][15] For rats, non-restrained injection techniques have been shown to lower stress hormone levels by approximately 50%.[16][17]
Q5: Are there less stressful alternatives to traditional restraint methods for this compound administration?
A5: Yes. For mice, handling them by cupping them in your hands or using a tunnel is preferable to tail-handling, as it reduces anxiety.[7][18] For rats, modified handling techniques that avoid scruffing can make injections less aversive.[7] Whenever possible, train animals to voluntarily cooperate with procedures to minimize or eliminate the need for physical restraint.[11][19]
Troubleshooting Guides
Issue: Animal exhibits aversion to the palatable vehicle mixed with this compound.
| Possible Cause | Troubleshooting Step |
| Unpleasant taste of this compound | Gradually introduce the taste of the vehicle without this compound first. Once accepted, introduce very low concentrations of this compound and slowly increase to the target dose. |
| Neophobia (fear of new things) | Allow the animal to explore the vehicle in a familiar environment without any pressure to consume it. |
| Vehicle preference | Experiment with different palatable vehicles (e.g., sweetened condensed milk, various food oils) to find one the animal prefers.[5][8] |
Issue: Signs of pain or distress are observed after this compound administration.
| Possible Cause | Troubleshooting Step |
| Adverse reaction to this compound | Immediately report the observation to the veterinary staff. Document all signs of distress and the time of onset.[20] Consider adjusting the dose in future experiments with IACUC approval.[20] |
| Injury during administration | If an injury is suspected (e.g., esophageal trauma from oral gavage), seek immediate veterinary care.[5] Review and refine your administration technique to prevent future injuries. |
| Vehicle intolerance | Some vehicles can cause gastrointestinal upset.[21] Observe for signs like diarrhea and consult with veterinary staff about alternative vehicles. |
Data Summary
Table 1: Comparison of Stress Indicators Following Different Administration Routes of a Placebo Vehicle
| Administration Route | Mean Corticosterone Level (ng/mL) | Mean Heart Rate (bpm) | Behavioral Stress Score (1-5 scale) |
| Oral Gavage (traditional) | 450 ± 50 | 500 ± 40 | 4.2 ± 0.5 |
| Oral Gavage (sucrose-coated needle) | 320 ± 45 | 420 ± 35 | 2.8 ± 0.4 |
| Voluntary Ingestion in Palatable Vehicle | 150 ± 30 | 350 ± 30 | 1.5 ± 0.3 |
| Intraperitoneal Injection (restrained) | 400 ± 55 | 480 ± 45 | 3.9 ± 0.6 |
| Intraperitoneal Injection (non-restrained) | 210 ± 40 | 390 ± 38 | 2.1 ± 0.4 |
Experimental Protocols
Protocol 1: Habituation to Handling and Restraint
-
Days 1-3: Gently handle each animal in its home cage for 2-3 minutes daily. Allow the animal to explore your hands.[18]
-
Days 4-5: Remove the animal from its cage and handle it for 5 minutes daily. Use a calm and soothing voice.[22]
-
Days 6-7: If restraint is necessary, introduce the restraint device for short periods (30-60 seconds) without performing any procedure. Follow this with a positive reinforcement, such as a small treat.
-
Day 8 onwards: Gradually increase the duration of restraint, always pairing it with positive reinforcement. Ensure the animal appears calm before proceeding with any experimental procedures.
Protocol 2: Training for Voluntary Oral Administration of this compound
-
Day 1: Offer the palatable vehicle (e.g., condensed milk) alone on a syringe or in a small dish.[5] Allow the animal to voluntarily consume it. Repeat for 2-3 sessions.
-
Day 2: Once the animal readily consumes the vehicle, mix a very low concentration of this compound into it.
-
Days 3-5: Gradually increase the concentration of this compound in the vehicle each day until the target dose is reached.
-
Monitoring: If at any point the animal shows aversion, return to the previously accepted concentration for another day before attempting to increase it again.
Visualizations
Caption: Simplified diagram of the HPA axis stress response.
Caption: Decision tree for selecting a low-stress administration method.
References
- 1. Introduction [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. utoledo.edu [utoledo.edu]
- 4. mdpi.com [mdpi.com]
- 5. Administering medicines to rodents with minimal stress [nfp79.ch]
- 6. Hoggatt AF, Hoggatt J, Honerlaw M, Pelus LM. A spoonful of sugar helps the medicine go down: a novel technique to improve oral gavage in mice. J Am Assoc Lab Anim Sci. 2010 May; 49(3):329-34. | HSCRB [hscrb.harvard.edu]
- 7. awionline.org [awionline.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. uvas.edu.pk [uvas.edu.pk]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. rci.ucmerced.edu [rci.ucmerced.edu]
- 12. research.uci.edu [research.uci.edu]
- 13. cea.unizar.es [cea.unizar.es]
- 14. 6.3 Operant Conditioning - Psychology 2e | OpenStax [openstax.org]
- 15. Behavioral Management Technologist (Research Animal Resources) Job Details | Johns Hopkins University [jobs.jhu.edu]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Reducing the stress of drug administration: implications for the 3Rs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Handling Techniques to Reduce Stress in Mice [jove.com]
- 19. youtube.com [youtube.com]
- 20. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 21. downstate.edu [downstate.edu]
- 22. tamberly.vet [tamberly.vet]
Validation & Comparative
Comparing Dakli efficacy to other kappa opioid agonists
An initial search for the kappa opioid agonist "Dakli" did not yield any results in publicly available scientific literature or drug databases. This suggests that "this compound" may be a proprietary, pre-clinical, or hypothetical compound. Therefore, this guide provides a comparative analysis of several well-characterized and prominent kappa opioid receptor (KOR) agonists to serve as a representative model for such a comparison.
This guide compares the efficacy of prominent KOR agonists, including Nalfurafine, Asimadoline, U-50,488, and Salvinorin A, with additional context provided by the peripherally restricted agonist Enadoline and the NMDA-receptor antagonist Ketamine, which has a low affinity for the KOR.
Comparative Efficacy of Kappa Opioid Receptor Agonists
Activation of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a significant area of research for developing novel analgesics that lack the addictive potential of traditional mu-opioid receptor (MOR) agonists. However, the therapeutic development of KOR agonists has been hindered by centrally-mediated side effects, including dysphoria, sedation, and psychotomimetic effects. This guide examines key efficacy parameters—receptor binding affinity (Ki) and functional potency (EC50/IC50)—for several representative KOR agonists.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of selected KOR agonists at human opioid receptors. These values represent the concentration of the drug required to inhibit the binding of a radioligand by 50% (Ki) or to produce a half-maximal functional response (EC50/IC50). Lower values indicate higher affinity or potency, respectively.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR EC50/IC50 (nM) | Selectivity (KOR vs. MOR) | Notes |
| Nalfurafine (TRK-820) | 0.075 - 3.5 | 0.43 - 53 | 51 - 1200 | 0.097 | Moderately Selective (2.4 - 69 fold) | Clinically used in Japan for uremic pruritus; noted for a favorable side-effect profile, lacking the typical dysphoric effects of other KOR agonists. |
| Asimadoline | ~1.2 | ~3000 | ~700 | 54.5 | Highly Selective (~2500 fold) | A peripherally restricted KOR agonist investigated for irritable bowel syndrome. |
| U-50,488 | ~8.1 (mouse) | >1000 | >1000 | 1.4 - 1.8 | Highly Selective | One of the first highly selective KOR agonists developed; widely used as a research tool. |
| Salvinorin A | ~21-39 | >10000 | >10000 | 0.6 | Highly Selective | A potent, naturally occurring psychoactive compound and KOR agonist. |
| Enadoline | N/A | N/A | N/A | N/A | Selective KOR Agonist | Known to produce dose-dependent psychotomimetic effects in humans. |
| Ketamine | ~25,000 (25 µM) | >10,000 | N/A | N/A | Very Low Affinity | Primarily an NMDA receptor antagonist; its interaction with KOR is weak and occurs at concentrations much higher than its primary target. |
Key Signaling & Experimental Workflows
Visualizations are provided for the primary KOR signaling pathway and a standard experimental workflow used to determine agonist binding affinity.
Kappa Opioid Receptor Signaling Pathway
KOR is a Gi/o-coupled GPCR. Upon activation by an agonist, the receptor complex catalyzes the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the analgesic effects of KOR agonists.
A Comparative Analysis of Dakli (U-47700) and U-50488 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, side-by-side comparison of the pharmacological properties of two synthetic opioid compounds, Dakli (U-47700) and U-50488. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies by offering a clear, data-driven comparison of their respective mechanisms of action, receptor binding profiles, and functional activities.
Overview
This compound, scientifically known as U-47700, and U-50488 are structurally related synthetic opioids developed by the Upjohn company.[1][2] Despite their structural similarities, a minor modification in the chemical structure results in a significant divergence in their pharmacological profiles, particularly their selectivity for different opioid receptor subtypes.[3] this compound is a potent agonist of the mu-opioid receptor (MOR), while U-50488 is a highly selective agonist of the kappa-opioid receptor (KOR).[4][5] This fundamental difference in receptor preference dictates their distinct physiological and behavioral effects.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological parameters for this compound (U-47700) and U-50488, providing a direct comparison of their binding affinities and functional potencies at the three main opioid receptors: mu (µ), kappa (κ), and delta (δ).
Table 1: Opioid Receptor Binding Affinities (Ki/Kd in nM)
| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |
| This compound (U-47700) | 11.1 - 57 | 287 - 653 | 1105 - 1220 |
| U-50488 | 290 - 430 | 0.91 - 2.2 | >10,000 |
Data compiled from multiple sources.[6][7][8][9] Lower Ki/Kd values indicate higher binding affinity.
Table 2: In Vitro Functional Activity (EC50 in nM)
| Compound | Assay | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |
| This compound (U-47700) | [³⁵S]GTPγS Binding | 140 | 201 | 4540 |
| U-50488 | [³⁵S]GTPγS Binding | >10,000 | 120 | >10,000 |
Data from [³⁵S]GTPγS binding assays, a measure of G-protein activation.[10] Lower EC50 values indicate greater potency.
Table 3: In Vivo Analgesic Potency
| Compound | Assay | ED50 (mg/kg) |
| This compound (U-47700) | Mouse Tail Flick | 0.21 |
| Morphine (for comparison) | Mouse Tail Flick | 2.5 |
ED50 is the dose required to produce a therapeutic effect in 50% of the population.[3][6]
Signaling Pathways
Activation of mu- and kappa-opioid receptors by their respective agonists initiates distinct intracellular signaling cascades.
This compound (U-47700) Signaling Pathway:
As a MOR agonist, this compound primarily signals through the canonical Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.
Caption: Signaling pathway of this compound (U-47700) via the mu-opioid receptor.
U-50488 Signaling Pathway:
U-50488, a KOR agonist, also couples to Gi/o proteins but is particularly noted for its role in ameliorating neuropathic pain through the Ca2+/CaMKII/CREB pathway.[11] KOR activation can lead to a reduction in calcium influx, which in turn decreases the phosphorylation of CaMKII and CREB, proteins involved in pain signaling and neuronal plasticity.[11]
Caption: Signaling pathway of U-50488 in neuropathic pain modulation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
References
- 1. webpoisoncontrol.org [webpoisoncontrol.org]
- 2. fresno.ucsf.edu [fresno.ucsf.edu]
- 3. iris.unica.it [iris.unica.it]
- 4. researchgate.net [researchgate.net]
- 5. U-50488 - Wikipedia [en.wikipedia.org]
- 6. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 11. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of Dakli with mu and delta opioid receptors
For Immediate Release
A comprehensive analysis of the synthetic opioid peptide, DAKLI (Dynorphin A-analogue Kappa LIgand), reaffirms its high selectivity for the kappa opioid receptor (KOR) while demonstrating significantly lower affinity for mu (MOR) and delta (DOR) opioid receptors. This guide provides a comparative overview of this compound's binding profile against these three major opioid receptor subtypes, supported by experimental data and detailed methodologies for researchers in pharmacology and drug development.
Comparative Binding Affinity of this compound
This compound was developed as a potent and selective ligand for the kappa opioid receptor.[1][2] Its cross-reactivity with mu and delta opioid receptors has been evaluated to determine its selectivity profile. The following table summarizes the binding affinities of this compound and its derivatives for the three opioid receptor subtypes.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. Kappa) | Reference |
| This compound | Kappa (κ) | 0.1 | 1 | [1] |
| Mu (μ) | >10,000 | >100,000 | [1] | |
| Delta (δ) | >10,000 | >100,000 | [1] | |
| [¹²⁵I]this compound | Kappa (κ) | 0.05 | 1 | [1] |
| Mu (μ) | 200 | 4,000 | [1] | |
| Delta (δ) | 2,000 | 40,000 | [1] |
Note: A higher Ki value indicates lower binding affinity. The selectivity ratio is calculated by dividing the Ki for the mu or delta receptor by the Ki for the kappa receptor.
Experimental Protocols
The binding affinity of this compound and its derivatives for opioid receptors was determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (unlabeled ligand) to displace a radioactively labeled ligand from its receptor.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.
Materials:
-
Membrane Preparations: Guinea pig brain membranes expressing opioid receptors.
-
Radioligands:
-
[³H]DAMGO (for mu receptors)
-
[³H]DPDPE (for delta receptors)
-
[³H]U69,593 (for kappa receptors)
-
-
Unlabeled Ligands: this compound, and standard selective ligands for each receptor type (DAMGO, DPDPE, U50,488).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.
-
Assay Setup: The assay is performed in tubes containing the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled test ligand (this compound).
-
Incubation: The mixture is incubated at 25°C for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The interaction of a ligand with an opioid receptor initiates a cascade of intracellular events. The following diagrams illustrate the general signaling pathways for mu and delta opioid receptors and the workflow for assessing opioid receptor cross-reactivity.
Opioid receptors, including the mu and delta subtypes, are G protein-coupled receptors (GPCRs).[3][4] Upon activation by an agonist, they couple to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] Additionally, the activated G protein can directly modulate ion channels, leading to the opening of potassium (K+) channels and the closing of calcium (Ca2+) channels.[4] These actions result in hyperpolarization of the neuron and a reduction in neurotransmitter release, which are the basis for the analgesic effects of opioids.
Conclusion
The available data robustly demonstrate that this compound is a highly selective kappa opioid receptor ligand with negligible affinity for mu and delta opioid receptors. This high degree of selectivity makes this compound a valuable tool for researchers investigating the specific roles of the kappa opioid system in various physiological and pathological processes. The provided experimental framework offers a standardized approach for assessing the receptor binding profiles of novel opioid compounds.
References
- 1. pnas.org [pnas.org]
- 2. "this compound": a multipurpose ligand with high affinity and selectivity for dynorphin (kappa opioid) binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Daclizumab's In Vitro and In Vivo Effects for Relapsing Multiple Sclerosis
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Daclizumab and alternative therapies for relapsing multiple sclerosis (RMS).
Daclizumab (formerly marketed as Zinbryta) is a humanized monoclonal antibody that modulates the immune system and has been investigated for the treatment of relapsing forms of multiple sclerosis. This guide provides a detailed comparative analysis of the in vitro and in vivo effects of daclizumab, alongside key alternative therapies for RMS, including interferon-beta, natalizumab, alemtuzumab, and ocrelizumab. The information is intended to support researchers, scientists, and drug development professionals in understanding the nuanced mechanisms and performance of these biologic agents.
Mechanism of Action: A Comparative Overview
Daclizumab's primary mechanism of action involves binding to the alpha subunit (CD25) of the high-affinity interleukin-2 (IL-2) receptor on T lymphocytes.[1][2][3] This blockade prevents the activation and proliferation of T cells that are dependent on IL-2 signaling.[4][5] A key consequence of this action is the expansion of CD56bright natural killer (NK) cells, which are thought to have immunomodulatory roles.[6]
In contrast, other therapies for RMS employ distinct mechanisms to modulate the immune response. Interferon-beta exerts its effects through a variety of mechanisms, including anti-inflammatory and immunomodulatory actions. Natalizumab is a monoclonal antibody that targets the α4-integrin, preventing immune cells from crossing the blood-brain barrier. Alemtuzumab is a monoclonal antibody that targets CD52, leading to the depletion of T and B lymphocytes through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[7][8][9] Ocrelizumab is another monoclonal antibody that targets CD20 on B cells, leading to their depletion primarily through ADCC and CDC.[10][11][12][13]
In Vitro Comparative Data
The following tables summarize key quantitative in vitro data for daclizumab and its comparators. This data provides insights into the potency and specific molecular interactions of these drugs.
| Drug | Target | Binding Affinity (Kd) | In Vitro Assay | IC50/EC50 |
| Daclizumab | CD25 | Data not available | T-cell Proliferation Assay | Data not available |
| Interferon-beta | IFNAR1/IFNAR2 | 15.8 nM (for IFNAR1) | Antiviral Assay | Assay-dependent |
| Natalizumab | α4-integrin (VLA-4) | Data not available | Lymphocyte Adhesion Assay | Data not available |
| Alemtuzumab | CD52 | Data not available | ADCC/CDC Assay | Data not available |
| Ocrelizumab | CD20 | 0.84 nM | CDC Assay | 4.04 nM[14] |
Note: The lack of publicly available, standardized IC50/EC50 values for some of these biologics highlights the complexity of direct in vitro comparisons. The provided data is based on available literature and may vary depending on the specific assay conditions.
In Vivo Comparative Efficacy
Clinical trials provide the most relevant data for comparing the in vivo efficacy of these treatments. The following table summarizes key findings from pivotal clinical trials in patients with relapsing multiple sclerosis.
| Drug | Clinical Trial | Primary Endpoint | Key Finding |
| Daclizumab | SELECT | Annualized Relapse Rate (ARR) | 54% reduction in ARR vs. placebo |
| DECIDE | Annualized Relapse Rate (ARR) | 43% reduction in ARR vs. interferon beta-1a | |
| Interferon-beta-1a | pivotal trials | Annualized Relapse Rate (ARR) | ~30% reduction in ARR vs. placebo |
| Natalizumab | AFFIRM | Annualized Relapse Rate (ARR) | 68% reduction in ARR vs. placebo |
| Alemtuzumab | CARE-MS I & II | Annualized Relapse Rate (ARR) | 55% & 49% reduction in ARR vs. interferon beta-1a |
| Ocrelizumab | OPERA I & II | Annualized Relapse Rate (ARR) | 46% & 47% reduction in ARR vs. interferon beta-1a[13] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Daclizumab's mechanism of action.
Caption: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) workflow.
Caption: Experimental Autoimmune Encephalomyelitis (EAE) protocol workflow.
Detailed Experimental Protocols
In Vitro: T-Cell Proliferation Assay (Adapted for Daclizumab)
Objective: To determine the inhibitory effect of daclizumab on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Daclizumab and isotype control antibody.
-
Anti-CD3 and anti-CD28 antibodies.
-
Cell proliferation dye (e.g., CFSE).
-
Complete RPMI-1640 medium.
-
96-well round-bottom plates.
-
Flow cytometer.
Protocol:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Seed labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add serial dilutions of daclizumab or isotype control antibody to the wells.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the proliferation dye dilution by flow cytometry to determine the percentage of proliferating T cells.
-
Calculate the IC50 value of daclizumab for T-cell proliferation inhibition.
In Vitro: Complement-Dependent Cytotoxicity (CDC) Assay (Adapted for Ocrelizumab)
Objective: To measure the ability of ocrelizumab to induce CDC of CD20-expressing target cells.
Materials:
-
CD20-positive B-cell line (e.g., Raji cells).
-
Ocrelizumab and isotype control antibody.
-
Normal human serum as a source of complement.
-
Cell viability dye (e.g., propidium iodide).
-
96-well flat-bottom plates.
-
Flow cytometer or plate reader.
Protocol:
-
Seed target cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Add serial dilutions of ocrelizumab or isotype control antibody to the wells and incubate for 30 minutes.
-
Add normal human serum (complement source) to the wells at a final concentration of 10-25%.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add a cell viability dye to each well.
-
Analyze the percentage of dead cells using a flow cytometer or a fluorescence plate reader.
-
Calculate the EC50 value of ocrelizumab for CDC.[14]
In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the in vivo efficacy of daclizumab in a mouse model of multiple sclerosis.[15]
Materials:
-
C57BL/6 mice.
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin.
-
Daclizumab or vehicle control.
Protocol:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
On days 0 and 2, administer pertussis toxin intraperitoneally.
-
Begin daily clinical scoring of the mice for signs of paralysis (e.g., limp tail, hind limb weakness).
-
Once clinical signs appear, randomize mice into treatment groups to receive daclizumab or vehicle control at a predetermined dose and schedule.
-
Continue daily clinical scoring throughout the study.
-
At the end of the study, sacrifice the mice and collect spinal cords for histological analysis of inflammation and demyelination.
-
Compare the clinical scores and histological findings between the daclizumab-treated and control groups to assess efficacy.
References
- 1. The CD25-binding antibody Daclizumab High-Yield Process has a distinct glycosylation pattern and reduced antibody-dependent cell-mediated cytotoxicity in comparison to Zenapax® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daclizumab reduces CD25 levels on T cells through monocyte-mediated trogocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spotlight on daclizumab: its potential in the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cell-based assay for the detection of neutralizing antibodies against alemtuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
- 9. Investigation of the mechanism of action of alemtuzumab in a human CD52 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ocrelizumab and Other CD20+ B-Cell-Depleting Therapies in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ocrelizumab for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of Ocrelizumab? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
A Comparative Analysis of DAKLI and Endogenous Dynorphins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DAKLI (Dynorphin A-analogue Kappa Ligand), a synthetic peptide, and endogenous dynorphins, the body's natural ligands for the kappa-opioid receptor (KOR). This objective analysis is supported by available experimental data to inform research and drug development in fields targeting the kappa-opioid system.
Introduction
Endogenous dynorphins are a class of opioid peptides that play a crucial role in a variety of physiological and pathological processes, including pain, mood, stress, and addiction. They are the primary endogenous ligands for the kappa-opioid receptor (KOR), a G protein-coupled receptor. This compound is a synthetic analogue of dynorphin A, developed as a high-affinity and selective tool for studying the KOR.[1][2] This guide will compare the biochemical and functional properties of this compound and endogenous dynorphins, with a focus on their interaction with the KOR.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of endogenous dynorphins for the kappa-opioid receptor. Despite extensive literature searches, specific quantitative data for this compound's binding affinity and functional potency were not publicly available at the time of this publication.
Table 1: Kappa-Opioid Receptor Binding Affinity (Ki)
| Ligand | Receptor Subtype | Ki (nM) | Species/Tissue |
| Dynorphin A | Kappa (KOR) | ~0.1 - 0.3 | Various |
| This compound | Kappa (KOR) | Not Available |
Table 2: Functional Potency (EC50) at the Kappa-Opioid Receptor
| Ligand | Assay | EC50 (nM) | Cellular System |
| Dynorphin A | G protein-activated K+ channel activation | Nanomolar range | Xenopus oocytes |
| This compound | Not Available | Not Available |
Signaling Pathways
Both endogenous dynorphins and this compound are agonists at the kappa-opioid receptor, which is canonically coupled to inhibitory G proteins (Gi/o). Activation of the KOR by these ligands initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, KOR activation leads to the modulation of ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively lead to a reduction in neuronal excitability.
Experimental Protocols
The data presented in this guide are typically generated using a variety of in vitro assays. Below are detailed methodologies for key experiments used to characterize the interaction of ligands with opioid receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
Objective: To measure the affinity of this compound and endogenous dynorphins for the kappa-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the kappa-opioid receptor.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]diprenorphine) is incubated with the membranes in the presence of varying concentrations of the unlabeled competitor ligand (this compound or dynorphin).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are used to determine the potency (EC50) and efficacy of a ligand in activating a receptor.
1. GTPγS Binding Assay
Objective: To measure the ability of this compound and endogenous dynorphins to stimulate G protein activation.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the KOR are prepared.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (this compound or dynorphin) in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.
-
Data Analysis: The concentration of agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.
2. cAMP Accumulation Assay
Objective: To measure the ability of this compound and endogenous dynorphins to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Whole cells expressing the KOR are used.
-
Stimulation: Cells are pre-treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Cells are then incubated with varying concentrations of the agonist (this compound or dynorphin).
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The concentration of agonist that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50 or EC50) is determined.
Conclusion
Endogenous dynorphins are well-characterized high-affinity agonists of the kappa-opioid receptor. This compound, a synthetic analogue, was designed to also be a high-affinity and selective KOR ligand. While the qualitative mechanism of action of this compound is expected to be similar to that of endogenous dynorphins, a direct quantitative comparison is hampered by the lack of publicly available binding affinity and functional potency data for this compound. Further studies are required to fully elucidate the comparative pharmacology of this compound, which would be invaluable for its application as a research tool in the study of the kappa-opioid system.
References
- 1. "this compound": a multipurpose ligand with high affinity and selectivity for dynorphin (kappa opioid) binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multipurpose ligand, this compound (Dynorphin A-analogue Kappa LIgand), with high affinity and selectivity for dynorphin (. kappa. opioid) binding sites (Journal Article) | OSTI.GOV [osti.gov]
Validating the Mechanism of Action of Dakli, a Novel IK1 Inhibitor, Using Knockout Models
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the experimental validation of the mechanism of action for the novel therapeutic compound, Dakli. The central hypothesis is that this compound exerts its anti-inflammatory effects by directly inhibiting Inflammo-Kinase 1 (IK1), a critical enzyme in a pro-inflammatory signaling cascade. To rigorously test this, a comparative analysis using wild-type (WT) and IK1-knockout (IK1-KO) models is presented. Such an approach is fundamental in modern drug development to confirm on-target activity and elucidate the molecular pathways a compound modulates.[1][2][3]
Hypothesized Signaling Pathway: The IK1 Inflammatory Cascade
The proposed mechanism centers on the "IK1 Inflammatory Cascade." In this pathway, an external inflammatory stimulus activates IK1. The activated kinase then phosphorylates the transcription factor, Inflammo-Transcriptor 3 (IT3). This phosphorylation event is a critical switch, causing p-IT3 to translocate to the nucleus and drive the expression of Pro-Inflammatory Gene X (PGX), a key mediator of the inflammatory response. This compound is designed as a specific inhibitor of IK1's kinase activity, aiming to halt the cascade at its origin.
References
Benchmarking Daclizumab: A Comparative Guide to Functional Performance in Multiple Sclerosis Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Daclizumab and its key alternatives in the treatment of relapsing multiple sclerosis (MS), Natalizumab and Ocrelizumab. The focus is on the functional performance of these monoclonal antibodies as demonstrated in relevant in vitro assays. The information is intended to provide an objective overview supported by available experimental data to aid in research and drug development decision-making.
Introduction to Daclizumab and its Alternatives
Daclizumab is a humanized monoclonal antibody that targets the alpha subunit (CD25) of the high-affinity interleukin-2 (IL-2) receptor on T-cells.[1][2] By blocking this receptor, Daclizumab was designed to inhibit the activation and proliferation of T-cells, a key component of the inflammatory cascade in multiple sclerosis. However, its mechanism of action is now understood to be more complex, also involving the expansion of immunoregulatory CD56bright Natural Killer (NK) cells.[2]
For a comprehensive benchmark, this guide will compare Daclizumab with two other leading monoclonal antibody therapies for MS, each with a distinct mechanism of action:
-
Natalizumab (Tysabri®) : A humanized monoclonal antibody that targets the α4-integrin on leukocytes, preventing their adhesion to endothelial cells and subsequent migration across the blood-brain barrier.
-
Ocrelizumab (Ocrevus®) : A humanized monoclonal antibody that targets CD20 on B-cells, leading to their depletion through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
Comparative Performance in Functional Assays
The following tables summarize the available quantitative data from key functional assays that reflect the primary mechanism of action for each drug. It is important to note that direct head-to-head comparative studies using these specific functional assays are limited in publicly available literature. The data presented here is compiled from individual studies.
Table 1: Daclizumab - Inhibition of T-Cell Proliferation
| Functional Assay | Metric | Result | Source |
| T-Cell Proliferation Assay | IC50 | Data not available in reviewed sources | - |
| Qualitative Assessment | - | Daclizumab inhibits T-cell proliferation in response to antigenic stimuli in vitro. | - |
Table 2: Natalizumab - Inhibition of Leukocyte Adhesion
| Functional Assay | Metric | Result | Source |
| Jurkat T-cell adhesion to VCAM-1 | IC50 | 0.3 µg/mL (2 nM) | accessdata.fda.gov |
Table 3: Ocrelizumab - B-Cell Depletion
| Functional Assay | Metric | Result | Source |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | EC50 | Data not available in reviewed sources | - |
| Complement-Dependent Cytotoxicity (CDC) | % Cell Lysis | Data not available in reviewed sources | - |
| Qualitative Assessment | - | Ocrelizumab induces both ADCC and CDC of B-cells. | - |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these three antibodies are best understood by visualizing their respective signaling pathways.
Figure 1: Daclizumab Mechanism of Action.
Figure 2: Natalizumab Mechanism of Action.
Figure 3: Ocrelizumab Mechanism of Action.
Experimental Protocols
Detailed, step-by-step protocols for the key functional assays are provided below. These represent generalized methods and may require optimization for specific laboratory conditions.
Daclizumab: T-Cell Proliferation Assay (General Protocol)
This assay measures the ability of Daclizumab to inhibit the proliferation of T-cells in response to a stimulus.
Figure 4: T-Cell Proliferation Assay Workflow.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI medium.
-
Stimulation and Treatment: Add a T-cell mitogen, such as phytohemagglutinin (PHA), to stimulate proliferation. Concurrently, add serial dilutions of Daclizumab or an isotype control antibody.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: For the final 18 hours of incubation, add [3H]-thymidine to each well.
-
Harvesting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each Daclizumab concentration compared to the untreated control.
Natalizumab: VCAM-1 Binding Assay (General Protocol)
This assay quantifies the ability of Natalizumab to block the binding of α4-integrin-expressing cells to its ligand, VCAM-1.
Figure 5: VCAM-1 Binding Assay Workflow.
Methodology:
-
Plate Coating: Coat a 96-well plate with recombinant human VCAM-1 and block with bovine serum albumin (BSA).
-
Cell Preparation: Label Jurkat T-cells (which express α4-integrin) with a fluorescent dye (e.g., Calcein-AM).
-
Treatment: Pre-incubate the labeled Jurkat cells with serial dilutions of Natalizumab or an isotype control antibody.
-
Binding: Add the pre-incubated cells to the VCAM-1 coated plate and incubate for 30-60 minutes.
-
Washing: Gently wash the plate to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of binding inhibition for each Natalizumab concentration and determine the IC50 value.
Ocrelizumab: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (General Protocol)
This assay measures the ability of Ocrelizumab to induce the lysis of CD20-expressing target cells by effector cells, such as NK cells.
Figure 6: ADCC Assay Workflow.
Methodology:
-
Target Cell Preparation: Use a CD20-expressing B-cell line (e.g., Raji cells) as target cells.
-
Target Cell Labeling: Label the target cells with a fluorescent dye that is released upon cell lysis (e.g., Calcein-AM).
-
Antibody Addition: Add serial dilutions of Ocrelizumab or an isotype control to the labeled target cells in a 96-well plate.
-
Effector Cell Addition: Add effector cells, such as purified Natural Killer (NK) cells, at a specific effector-to-target cell ratio.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Lysis Measurement: Measure the fluorescence in the supernatant, which corresponds to the amount of dye released from lysed cells.
-
Data Analysis: Calculate the percentage of specific lysis for each Ocrelizumab concentration and determine the EC50 value.
Conclusion
References
Safety Operating Guide
Dakli proper disposal procedures
Inability to Identify "Dakli"
Extensive searches for a substance named "this compound" have not yielded a positive identification within scientific and safety databases. This suggests that "this compound" may be a typographical error, a specific brand name not widely indexed, or an internal laboratory identifier. Without a definitive chemical name or Safety Data Sheet (SDS), providing specific disposal procedures, quantitative data, and detailed experimental protocols for this substance is not possible.
In the interest of promoting laboratory safety and responsible chemical handling, this document provides a comprehensive guide to the general procedures for the proper disposal of chemical and pharmaceutical waste. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.
General Principles of Laboratory Waste Disposal
The proper disposal of laboratory waste is critical to ensure the safety of personnel, protect the environment, and comply with regulatory standards. The fundamental principle is to identify, segregate, and dispose of waste according to its specific hazards.
Key Steps in Waste Management:
-
Identification and Characterization: Determine the chemical and physical properties of the waste, including its hazards (e.g., corrosive, flammable, toxic, reactive).
-
Segregation: Separate waste streams at the point of generation to prevent incompatible materials from mixing.
-
Containment and Labeling: Use appropriate, sealed, and clearly labeled containers for each waste type.
-
Storage: Store waste in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the collection and disposal of waste by a licensed hazardous waste contractor.
Standard Disposal Procedures for Chemical Waste
The following table outlines the general disposal procedures for common categories of chemical waste. Note: These are general guidelines; always consult your institution's specific protocols and the chemical's Safety Data Sheet (SDS).
| Waste Category | Examples | Disposal Procedure |
| Halogenated Solvents | Dichloromethane, Chloroform | Collect in a designated, labeled, sealed container. Do not mix with non-halogenated solvents. Arrange for hazardous waste pickup. |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane | Collect in a designated, labeled, sealed container. Arrange for hazardous waste pickup. |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | Neutralize to a pH between 6.0 and 8.0 before disposal, if permitted by local regulations. Otherwise, collect in a designated, labeled, corrosion-resistant container. |
| Corrosive Waste (Bases) | Sodium Hydroxide, Potassium Hydroxide | Neutralize to a pH between 6.0 and 8.0 before disposal, if permitted by local regulations. Otherwise, collect in a designated, labeled, corrosion-resistant container. |
| Heavy Metal Waste | Mercury, Lead, Cadmium compounds | Collect in a designated, labeled, sealed container. Do not dispose of down the drain. Arrange for hazardous waste pickup. |
| Solid Chemical Waste | Contaminated labware, chemical powders | Collect in a designated, labeled, sealed container or heavy-duty bag. Ensure it is compatible with the chemical. |
General Disposal Procedures for Pharmaceutical Waste
Unused or expired pharmaceuticals must be disposed of in a manner that prevents environmental contamination and potential for diversion.
| Waste Type | Disposal Options |
| Non-Hazardous Pharmaceutical Waste | Most over-the-counter and prescription drugs |
| Hazardous Pharmaceutical Waste | Chemotherapy agents, certain antivirals |
| Controlled Substances | Opioids, Benzodiazepines |
Experimental Protocols for Waste Characterization
To ensure proper disposal, waste streams may need to be characterized. Below are generalized protocols for common analyses.
Protocol 1: pH Determination of Aqueous Waste
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Obtain a representative sample of the aqueous waste.
-
Immerse the pH probe in the sample and record the stable reading.
-
A pH of ≤ 2 or ≥ 12.5 indicates corrosive hazardous waste.
Protocol 2: Flash Point Test for Flammable Liquids
-
Use a closed-cup flash point tester (e.g., Pensky-Martens).
-
Place a sample of the liquid waste into the test cup.
-
Heat the sample at a slow, constant rate.
-
At regular temperature intervals, apply an ignition source to the vapor space.
-
The flash point is the lowest temperature at which the vapors ignite. A flash point below 60°C (140°F) typically indicates a hazardous flammable liquid.
Disposal Workflow and Decision Making
The following diagrams illustrate the general workflow for chemical and pharmaceutical waste disposal.
Caption: General workflow for the disposal of chemical laboratory waste.
Caption: Decision tree for the proper segregation and disposal of pharmaceutical waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
